molecular formula C8H12ClNS B1209323 [2-(Phenylthio)ethyl]amine hydrochloride CAS No. 34946-13-9

[2-(Phenylthio)ethyl]amine hydrochloride

Cat. No.: B1209323
CAS No.: 34946-13-9
M. Wt: 189.71 g/mol
InChI Key: ZHXISMXDCUJVCY-UHFFFAOYSA-N
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Description

[2-(Phenylthio)ethyl]amine hydrochloride, also known as [2-(Phenylthio)ethyl]amine hydrochloride, is a useful research compound. Its molecular formula is C8H12ClNS and its molecular weight is 189.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(Phenylthio)ethyl]amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Phenylthio)ethyl]amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXISMXDCUJVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956411
Record name 2-(Phenylsulfanyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34946-13-9
Record name 2-(Phenylsulfanyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of [2-(Phenylthio)ethyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2997-92-4 | Formula: C₈H₁₁NS·HCl

Executive Summary

[2-(Phenylthio)ethyl]amine hydrochloride is a bifunctional organosulfur building block characterized by a "soft" sulfide donor and a "hard" primary amine, stabilized as a hydrochloride salt. It serves as a critical pharmacophore in medicinal chemistry, particularly in the synthesis of sulfur-containing heterocycles (dihydro-1,4-thiazines) and as a linker in fragment-based drug discovery (FBDD).

This guide delineates the physiochemical behavior, synthetic pathways, and reactivity profiles of this compound, providing researchers with the mechanistic insights required for high-yield derivatization.

Physiochemical Profile & Structural Analysis

The hydrochloride salt form significantly suppresses the volatility and noxious odor associated with the free base (thioether amines are notorious for their stench), while enhancing water solubility for aqueous-phase reactions.

Table 1: Core Chemical Properties
PropertyValue / DescriptionSignificance in Protocol Design
Molecular Weight 189.71 g/mol Stoichiometric calculations.
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation to sulfoxide or free-base liberation.
Melting Point 133–137 °C (Lit.)High crystallinity allows for purification via recrystallization rather than chromatography.
Solubility Soluble: Water, Methanol, DMSOInsoluble: Diethyl ether, HexaneUse protic solvents for reactions; use ether to precipitate the product during purification.
pKa (Amine) ~9.0–9.5 (Estimated)Requires mild base (Et₃N, K₂CO₃) to liberate the nucleophilic amine.
H-Bond Donors/Acceptors 2 / 1Critical for binding affinity in protein-ligand interactions.

Synthetic Architecture

The most robust industrial route involves the S-alkylation of thiophenol. While direct alkylation with 2-chloroethylamine is common, the mechanistic pathway often proceeds via an aziridinium ion intermediate , which ensures high reactivity but requires careful temperature control to prevent dimerization.

Optimized Synthesis Protocol (S-Alkylation)

Reagents: Thiophenol (PhSH), 2-Chloroethylamine HCl, Sodium Hydroxide (NaOH), Ethanol (EtOH).

  • Thiolate Formation: Thiophenol is treated with 2 equivalents of NaOH in EtOH. The first eq neutralizes the thiophenol (pKa ~6.6), the second neutralizes the amine salt.

  • Nucleophilic Attack: The thiophenolate anion (

    
    ) attacks the 
    
    
    
    -carbon of the 2-chloroethylamine.
  • Salt Formation: The product is isolated by acidification with HCl gas or conc. HCl in isopropanol.

Mechanistic Workflow (Graphviz)

Synthesispathway Thiophenol Thiophenol (PhSH) Base Base (NaOH/EtOH) Deprotonation Thiophenol->Base Thiolate Thiolate Anion (PhS⁻) Base->Thiolate pKa ~6.6 Intermediate Free Base Intermediate Thiolate->Intermediate SN2 Attack Electrophile 2-Chloroethylamine (or Aziridinium) Electrophile->Intermediate Acid HCl / iPrOH Intermediate->Acid Product [2-(Phenylthio)ethyl]amine Hydrochloride Acid->Product Precipitation

Figure 1: Convergent synthesis pathway via S-alkylation. The thiolate anion acts as a soft nucleophile displacing the halide.

Reactivity & Mechanistic Insights

The chemical utility of [2-(Phenylthio)ethyl]amine HCl lies in its orthogonal reactivity . The sulfur atom is oxidation-prone but nucleophilically "soft," while the amine is "hard" and acylation-prone.

Chemoselective N-Functionalization

To derivatize the amine without affecting the sulfur:

  • Strategy: Use non-oxidizing conditions.

  • Protocol: Liberate the free base in situ using DIPEA in DCM. React with acid chlorides or isocyanates.

  • Avoid: Strong oxidants (e.g., KMnO₄, mCPBA) during this step, as they will oxidize the sulfide to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ).
Sulfur Oxidation (The "Switch")

The sulfide can be deliberately oxidized to modify polarity and hydrogen bonding.

  • Sulfoxide (Chiral): Treatment with 1.0 eq NaIO₄ produces the sulfoxide. Note that the sulfur becomes a stereocenter.

  • Sulfone (Achiral): Treatment with excess Oxone® or H₂O₂ produces the highly stable sulfone.

Heterocycle Formation (Pummerer & Pictet-Spengler Types)

Under acidic conditions with aldehydes, the amine and the sulfur-adjacent carbon can participate in cyclization reactions to form thiazolidines or dihydro-1,4-thiazines , valuable scaffolds in antipsychotic drug synthesis.

Reactivity Logic Map

ReactivityMatrix Core [2-(Phenylthio)ethyl]amine HCl (Core Scaffold) Oxidation Oxidation (mCPBA / H₂O₂) Core->Oxidation S-Center Acylation Amide Coupling (R-COCl / Base) Core->Acylation N-Center Cyclization Condensation (Aldehydes/Acid) Core->Cyclization Bifunctional Sulfoxide Sulfoxide/Sulfone (Polarity Switch) Oxidation->Sulfoxide Amide N-Acyl Derivatives (Peptidomimetics) Acylation->Amide Heterocycle Thiazolidines/ Thiazines Cyclization->Heterocycle

Figure 2: Divergent reactivity profile showing selective functionalization pathways for the sulfur and nitrogen centers.

Experimental Handling & Validation

Stability & Storage
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Oxidation: While the salt is stable, prolonged exposure to air and moisture can lead to slow oxidation of the thioether to sulfoxide.

  • Validation (NMR):

    • ¹H NMR (DMSO-d₆): Look for the ethyl chain triplets.

      • 
         ~3.0 ppm (CH₂-N)
        
      • 
         ~3.3 ppm (CH₂-S)
        
      • 
         ~7.2–7.5 ppm (Aromatic protons)
        
    • Diagnostic Shift: If oxidized to sulfoxide, the CH₂-S protons will shift downfield significantly (to ~3.6–3.8 ppm).

Safety Protocol (The "Stench" Factor)

While the HCl salt is odorless, basic workups liberate the free amine, which may carry trace thiophenol impurities.

  • Containment: All basic workups must be performed in a fume hood.

  • Decontamination: Glassware contacting the free base should be soaked in a bleach solution (hypochlorite oxidizes sulfur species to non-volatile sulfonates) before removal from the hood.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76348, 2-(Phenylthio)ethylamine hydrochloride. Retrieved from [Link]

  • Peach, M. E. (1974).The Chemistry of the Thiol Group. Wiley-Interscience.
  • Warren, S., & Wyatt, P. (2008).Organic Synthesis: The Disconnection Approach. Wiley. (Source for Chemoselective amine vs.

[2-(Phenylthio)ethyl]amine hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis Strategies, and Pharmacophore Applications

Executive Summary

[2-(Phenylthio)ethyl]amine hydrochloride (CAS: 34946-13-9) serves as a critical sulfur-containing building block in medicinal chemistry. Structurally, it acts as a thioether bioisostere of phenethylamine, a core scaffold in neurotransmitter modulation. By replacing the


-methylene group of phenethylamine with a sulfur atom, researchers can modulate lipophilicity, metabolic stability, and receptor binding affinity without drastically altering the steric profile of the molecule.

This guide details the physicochemical properties, validated synthesis protocols, and application of this compound in fragment-based drug design (FBDD), specifically targeting kinase inhibitors (e.g., CDK9) and GPCR ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound consists of a phenyl ring linked via a thioether bridge to an ethylamine chain, stabilized as a hydrochloride salt. This structure imparts unique electronic properties compared to its carbon analog.

Table 1: Core Technical Specifications
PropertySpecification
Systematic Name 2-(Phenylthio)ethanamine hydrochloride
Common Name [2-(Phenylthio)ethyl]amine HCl
CAS Number (Salt) 34946-13-9
CAS Number (Free Base) 2014-75-7
Molecular Formula C

H

NS[1] · HCl
Molecular Weight 189.71 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
pKa (Amine) ~9.5 (estimated based on thioether inductive effects)
SMILES C1=CC=C(C=C1)SCCN.Cl

Synthesis Protocol: Nucleophilic Thiolate Substitution

The most robust laboratory-scale synthesis involves the S-alkylation of thiophenol using 2-bromoethylamine hydrobromide. This route is preferred over aziridine ring-opening due to higher atom economy and safer handling profiles.

Mechanism of Action

The reaction proceeds via an S


2 mechanism. A base (sodium ethoxide) deprotonates the thiophenol to generate the highly nucleophilic thiophenolate anion. This anion attacks the electrophilic carbon adjacent to the bromide leaving group on the ethylamine chain.
Experimental Workflow

Reagents:

  • Thiophenol (1.0 eq)

  • 2-Bromoethylamine hydrobromide (1.1 eq)

  • Sodium ethoxide (2.2 eq)

  • Ethanol (anhydrous)

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol.

  • Thiolate Formation: Add thiophenol (1.0 eq) dropwise at 0°C. Stir for 15 minutes to ensure complete formation of sodium thiophenolate.

  • Addition: Add 2-bromoethylamine hydrobromide (1.1 eq) in portions. The extra equivalent of base neutralizes the HBr salt of the amine, liberating the free amine for reaction, though the primary electrophile is the alkyl bromide.

  • Reflux: Heat the mixture to reflux (78°C) for 12–16 hours. Monitor consumption of thiophenol via TLC (Hexane:EtOAc 8:2).

  • Work-up: Cool to room temperature. Filter off the inorganic salts (NaBr). Concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the residue in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate immediately.

  • Purification: Recrystallize from Ethanol/Ether to yield white crystals.

Visualization: Synthesis Pathway

Synthesis Thiophenol Thiophenol (Ph-SH) Intermediate Thiophenolate Anion (Ph-S⁻) Thiophenol->Intermediate Deprotonation Base NaOEt (Base) Base->Intermediate Product [2-(Phenylthio)ethyl]amine (Ph-S-CH₂-CH₂-NH₂) Intermediate->Product SN2 Attack Electrophile 2-Bromoethylamine (Br-CH₂-CH₂-NH₂) Electrophile->Product Salt HCl Salt Formation (Final Product) Product->Salt HCl/Dioxane

Figure 1: Synthetic pathway via nucleophilic substitution of 2-bromoethylamine by thiophenolate.

Applications in Drug Development

Bioisosterism in Neurochemistry

[2-(Phenylthio)ethyl]amine is a classic thioether bioisostere of Phenethylamine (PEA).

  • Phenethylamine (PEA): Ph-CH

    
    -CH
    
    
    
    -NH
    
    
  • Thio-analog: Ph-S-CH

    
    -CH
    
    
    
    -NH
    
    

Why this substitution matters:

  • Metabolic Stability: The sulfur atom alters the susceptibility to Monoamine Oxidases (MAO). While PEA is rapidly degraded by MAO-B, the thioether linkage changes the electronic environment, potentially prolonging half-life.

  • Lipophilicity (LogP): Sulfur is more lipophilic than a methylene group. This modification increases blood-brain barrier (BBB) permeability.

  • Lone Pair Interactions: The sulfur atom possesses lone pairs that can act as weak hydrogen bond acceptors, offering novel binding interactions within a receptor pocket (e.g., TAAR1 or 5-HT receptors) that a methylene group cannot provide.

Fragment-Based Drug Design (FBDD)

This scaffold is utilized in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors. Specifically, in CDK9 inhibitors, the phenylthioethylamine moiety serves as a flexible linker that positions the amine to interact with the hinge region or solvent-front residues of the kinase ATP-binding pocket.

Visualization: Pharmacophore Comparison

Bioisostere cluster_0 Native Scaffold cluster_1 Bioisostere PEA Phenethylamine (Ph-CH₂-CH₂-NH₂) Rapid MAO Metabolism PTE [2-(Phenylthio)ethyl]amine (Ph-S-CH₂-CH₂-NH₂) Enhanced Lipophilicity Altered H-Bonding PEA->PTE β-Methylene to Sulfur Substitution

Figure 2: Structural relationship between the neurotransmitter phenethylamine and its thioether analog.

Safety and Handling (Self-Validating Protocol)

While less volatile than its free base, the hydrochloride salt is an irritant. Standard GLP (Good Laboratory Practice) must be observed.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Incompatibility: Strong oxidizing agents (can oxidize sulfur to sulfoxide/sulfone).

Validation Step: Before use in sensitive biological assays, check the integrity of the thioether linkage via 1H NMR . Oxidation is easily detected by a downfield shift of the methylene protons adjacent to the sulfur (typically shifting from ~3.0 ppm to ~3.5-4.0 ppm).

References

  • PubChem. (n.d.).[2] [2-(Phenylthio)ethyl]amine hydrochloride (CID 17354192).[4] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2014). WO2014151444A1 - Pyrrolo[2,3-b]pyridine cdk9 kinase inhibitors.
  • LookChem. (n.d.). Synthesis of 2-(phenylthio)ethanamine from 2-bromoethylamine hydrobromide.[5] Retrieved from [Link]

Sources

The Phenylthioethyl Moiety in Drug Design: Bioisosteric Utility, Metabolic Profiling, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylthioethyl moiety (Ph-S-CH₂-CH₂-) represents a specialized bioisosteric tool in medicinal chemistry, offering a distinct physicochemical profile compared to its oxygen (Ph-O-CH₂-CH₂-, phenoxyethyl) and carbon (Ph-CH₂-CH₂-, phenylethyl) analogues. Its utility lies in its ability to modulate lipophilicity, alter ligand geometry through unique C–S bond characteristics, and serve as a "metabolic switch" via controlled S-oxidation. This guide provides a technical deep-dive into the rationale for deploying this moiety, its metabolic implications, and robust protocols for its synthesis and characterization.

Part 1: Physicochemical & Bioisosteric Rationale

Structural and Electronic Properties

The substitution of an ether oxygen or a methylene group with a sulfur atom introduces profound changes in the local environment of the drug molecule. The sulfur atom is larger, softer (in the HSAB sense), and less electronegative than oxygen.

Table 1: Comparative Physicochemical Metrics of Linker Moieties

PropertyPhenoxyethyl (-O-)Phenylthioethyl (-S-)Phenylethyl (-CH₂-)Impact on Drug Design
Bond Length C–O: ~1.43 ÅC–S: ~1.82 ÅC–C: ~1.54 ÅThioether extends the reach of the phenyl ring by ~0.4 Å, potentially accessing deeper hydrophobic pockets.
Bond Angle C–O–C: ~105°C–S–C: ~90–92°C–C–C: ~109.5°The acute angle of the thioether creates a distinct "kink," altering the vector of the phenyl ring relative to the pharmacophore.
LogP Contribution ModerateHighHighSulfur significantly increases lipophilicity (ΔLogP ≈ +0.5 vs O), enhancing membrane permeability but potentially reducing solubility.
H-Bonding Acceptor (Moderate)Acceptor (Weak)NoneReduced H-bond accepting capacity can decrease desolvation penalties upon binding.
Electronic Effect Electron Donating (+M)Electron Donating (+M)NeutralSulfur is a better donor to aromatic systems but a poorer inductive withdrawer than oxygen.
The "Geometric Kink" Effect

The C–S–C bond angle (~92°) is significantly sharper than the tetrahedral angle of carbon or the bent angle of oxygen. This forces the phenylthioethyl group into a conformation that can be critical for distinguishing between receptor subtypes.

  • Case Study (Adrenergic Blockers): Early SAR studies indicated that replacing a phenoxyethyl group with a phenylthioethyl group in certain

    
    -adrenergic blockers reduced potency.[1] This suggests that the extended bond length and acute angle misaligned the phenyl ring from its requisite hydrophobic sub-pocket.
    
  • Case Study (SK3 Channel Activators): Conversely, in glycolipid amphiphiles (Ohmline analogues), the thioether moiety was essential for strong channel activation, whereas the sulfoxide/sulfone analogs were inactive. This highlights the necessity of the specific lipophilic and steric profile of the divalent sulfur.

Visualization of Bioisosteric Relationships

The following diagram illustrates the decision tree for selecting the phenylthioethyl moiety based on SAR requirements.

Bioisostere_Logic Start Lead Compound Optimization Issue_Potency Issue: Poor Hydrophobic Fit Start->Issue_Potency Issue_Metabolism Issue: Rapid O-Dealkylation Start->Issue_Metabolism Issue_Permeability Issue: Low LogP / CNS Penetration Start->Issue_Permeability Solution_S Apply Phenylthioethyl Moiety Issue_Potency->Solution_S Issue_Metabolism->Solution_S Issue_Permeability->Solution_S Mechanism_1 Mechanism: Extend Reach (+0.4 Å) Alter Vector (90° Angle) Solution_S->Mechanism_1 Steric Modulation Mechanism_2 Mechanism: Block CYP450 O-Dealkylation (Shift to S-Oxidation) Solution_S->Mechanism_2 Metabolic Switching Mechanism_3 Mechanism: Increase Lipophilicity Remove H-Bond Acceptor Solution_S->Mechanism_3 Physicochemical Modulation Result Result: Altered SAR & PK Profile Mechanism_1->Result Mechanism_2->Result Mechanism_3->Result

Caption: Decision logic for bioisosteric replacement with the phenylthioethyl moiety.

Part 2: Metabolic Profiling & Pharmacokinetics

The S-Oxidation Pathway

Unlike ether linkages, which are prone to O-dealkylation, the thioether bond is metabolically robust against cleavage but highly susceptible to oxidation. This can be exploited or must be mitigated depending on the design goal.

  • Sulfoxide Formation (Chiral): The first step is oxidation to the sulfoxide (-SO-) by FMOs (Flavin-containing monooxygenases) or CYP450s. This introduces a chiral center, potentially creating diastereomers if the molecule is already chiral. Sulfoxides are more polar (lower LogP) than the parent thioether.

  • Sulfone Formation: Further oxidation leads to the sulfone (-SO₂-), which is highly stable, polar, and electron-withdrawing.

Strategic Implication: If the parent thioether is the active species, S-oxidation represents a clearance pathway. However, if the sulfoxide is active (as seen with the metabolite of the phenylthioethyl analog of phenylbutazone), the thioether can act as a prodrug, extending the half-life.

Metabolic Stability Workflow

The following diagram outlines the metabolic fate of the phenylthioethyl moiety.

Metabolism_Pathway Parent Phenylthioethyl Drug (Lipophilic, Active) Enzyme1 FMO / CYP3A4 Parent->Enzyme1 Phase I Oxidation Sulfoxide Sulfoxide Metabolite (Chiral, More Polar) Enzyme1->Sulfoxide Enzyme2 CYP450s Sulfoxide->Enzyme2 Phase I Oxidation Excretion Renal Excretion Sulfoxide->Excretion Sulfone Sulfone Metabolite (Stable, Polar, Inactive?) Enzyme2->Sulfone Sulfone->Excretion

Caption: Sequential S-oxidation metabolic pathway of the phenylthioethyl moiety.

Experimental Protocol: Metabolic Stability Assay

To validate the stability of the phenylthioethyl moiety, the following microsomal stability assay is recommended.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).

  • Test compound (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol or Warfarin).

  • LC-MS/MS system.

Procedure:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of NADPH regenerating system to initiate the reaction.

  • Sampling: At time points t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold acetonitrile containing the Internal Standard to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant into LC-MS/MS.

  • Data Processing: Plot ln(Peak Area Ratio) vs. time. Calculate intrinsic clearance (

    
    ) using the elimination rate constant (
    
    
    
    ).

Part 3: Synthetic Methodologies

Constructing the phenylthioethyl moiety typically involves C–S bond formation. Two primary routes are recommended: Nucleophilic Substitution (Standard) and Transition-Metal Catalyzed Coupling (Advanced).

Protocol A: Nucleophilic Substitution (Thiol Alkylation)

This is the most direct method for aliphatic linkers.

Reaction: Ph-SH + X-CH₂-CH₂-R → Ph-S-CH₂-CH₂-R (where X = Br, I, OMs)

Step-by-Step Protocol:

  • Reagents: Thiophenol (1.0 equiv), 1-bromo-2-chloroethane (or specific alkyl halide chain) (1.2 equiv), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Anhydrous Acetone or DMF.

  • Procedure:

    • Dissolve thiophenol in solvent under

      
       atmosphere.
      
    • Add

      
       and stir for 15 min at Room Temperature (RT) to generate the thiolate anion.
      
    • Add the alkyl halide dropwise.

    • Reflux (acetone) or heat to 60°C (DMF) for 4–12 hours. Monitor by TLC (Hexane:EtOAc).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove unreacted thiophenol), water, and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

Protocol B: Ullmann-Type C–S Cross-Coupling

Used when the "ethyl" part is already attached to a nucleophile and you need to attach the phenyl ring, or vice versa (e.g., coupling a thiol-containing aliphatic chain to an aryl iodide).

Reaction: Ph-I + HS-CH₂-CH₂-R → Ph-S-CH₂-CH₂-R

Step-by-Step Protocol:

  • Catalyst System: CuI (5 mol%), 1,10-phenanthroline (10 mol%).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene or Dioxane.

  • Procedure:

    • Charge a Schlenk tube with CuI, phenanthroline, base, and aryl iodide.

    • Evacuate and backfill with Argon (3x).

    • Add solvent and the alkyl thiol.

    • Seal and heat to 110°C for 24 hours.

  • Workup: Filter through a Celite pad. Concentrate filtrate. Purify via silica gel chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow Thiophenol Thiophenol (Ph-SH) Reaction Alkylation (SN2) or Cu-Catalyzed Coupling Thiophenol->Reaction AlkylHalide Alkyl Halide (Br-CH2-CH2-R) AlkylHalide->Reaction Base Base (K2CO3 / Cs2CO3) Base->Reaction Workup Workup: NaOH Wash (Remove PhSH) Extraction Reaction->Workup Product Phenylthioethyl Product (Ph-S-CH2-CH2-R) Workup->Product

Caption: Synthetic routes for accessing phenylthioethyl derivatives.

Part 4: Conclusion

The phenylthioethyl moiety is a high-value bioisostere for medicinal chemists seeking to fine-tune the lipophilicity and steric presentation of a phenyl ring. While it offers advantages in membrane permeability and avoiding O-dealkylation, it introduces susceptibility to S-oxidation. Successful deployment requires a balance of these factors, supported by rigorous metabolic stability testing and precise synthetic execution.

References

  • Ertl, P., Altmann, E., & Racine, S. (2023). The most common linkers in bioactive molecules and their bioisosteric replacement network. Bioorganic & Medicinal Chemistry, 81, 117194.[2] Retrieved from [Link]

  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(3), 1000. Retrieved from [Link]

  • Jaffrès, P. A., et al. (2012). Thio-ether functionalized glycolipid amphiphilic compounds reveal a potent activator of SK3 channel with vasorelaxation effect. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019).[3] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69, 345–361.[3] Retrieved from [Link]

Sources

Methodological & Application

Protocol for the synthesis of [2-(Phenylthio)ethyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Synthesis of [2-(Phenylthio)ethyl]amine Hydrochloride

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of [2-(Phenylthio)ethyl]amine hydrochloride (CAS: 34946-13-9). This compound is a critical building block in medicinal chemistry, serving as a sulfur-containing linker in the development of GPCR ligands, kinase inhibitors, and fragment-based drug discovery campaigns.

The method utilizes a nucleophilic substitution reaction between benzenethiol (thiophenol) and 2-chloroethylamine hydrochloride under basic conditions. Unlike direct alkylation methods that often yield poly-alkylated byproducts, this protocol optimizes stoichiometry and pH control to favor the mono-alkylated primary amine, isolated as a stable hydrochloride salt.

Safety & Hazard Mitigation (Critical)

Warning: This protocol involves Benzenethiol (Thiophenol) and 2-Chloroethylamine Hydrochloride . Strict adherence to safety standards is non-negotiable.

Hazard ClassChemicalRisk DescriptionMitigation Strategy
Stench / Toxic BenzenethiolExtreme, penetrating odor; highly toxic by inhalation/skin contact.Fume Hood: Use a dedicated hood with high airflow. Bleach Trap: All glassware and waste must be quenched with 10% NaClO (bleach) to oxidize the thiol to odorless sulfonate before removal from the hood.
Vesicant 2-ChloroethylamineNitrogen mustard precursor; severe skin/eye irritant; potential blistering agent.Double Gloving: Nitrile over laminate. Solids Handling: Weigh in a closed balance or dispensor to avoid dust inhalation.
Corrosive HCl (gas/conc.)Severe respiratory and tissue damage.Use HCl generation systems or concentrated acid in a well-ventilated area.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent


 displacement. The strategy relies on the in situ generation of the thiophenolate anion, a "soft" nucleophile, which attacks the "hard" electrophile generated from 2-chloroethylamine.

Key Mechanistic Insight: In basic media, 2-chloroethylamine exists in equilibrium with its cyclic aziridine (or aziridinium) intermediate. The high ring strain of the aziridine facilitates rapid ring-opening by the thiophenolate, often proceeding faster than direct displacement of the chloride.

RetroSynthesis cluster_reagents Starting Materials Product [2-(Phenylthio)ethyl]amine HCl (Target) Intermediate Free Base Ph-S-CH2-CH2-NH2 Intermediate->Product HCl Salt Formation Thiophenol Benzenethiol (Ph-SH) Thiophenol->Intermediate Nucleophilic Attack Chloroamine 2-Chloroethylamine HCl (Cl-CH2-CH2-NH2·HCl) Chloroamine->Intermediate Aziridine Formation

Figure 1: Retrosynthetic disconnection showing the convergence of thiophenol and the amine precursor.

Experimental Protocol

Reagents & Equipment[1][2][3][4][5]
ReagentMW ( g/mol )Equiv.[1][2][3]Quantity (Example)Role
Benzenethiol 110.181.011.0 g (100 mmol)Nucleophile Source
2-Chloroethylamine HCl 115.991.112.8 g (110 mmol)Electrophile Source
Sodium Hydroxide 40.002.28.8 g (220 mmol)Base (Neutralization + Deprotonation)
Ethanol (95% or abs.) --150 mLSolvent
Water --50 mLCo-solvent
Step-by-Step Procedure

Step 1: Thiophenolate Generation

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel.

  • Dissolve Sodium Hydroxide (8.8 g) in Water (50 mL) and Ethanol (100 mL) .

  • Cool the solution to 0–5°C in an ice bath.

  • Slowly add Benzenethiol (11.0 g) via the addition funnel over 15 minutes.

    • Observation: The solution may turn slightly yellow as sodium thiophenolate forms.

    • Note: Ensure the bleach trap is active for any displaced fumes.

Step 2: Electrophile Addition & Reaction

  • Dissolve 2-Chloroethylamine HCl (12.8 g) in the remaining Ethanol (50 mL) .

  • Add this solution dropwise to the thiophenolate mixture at 0–5°C.

    • Rationale: Low temperature prevents immediate exothermic runaway and uncontrolled aziridine polymerization.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction to Reflux (approx. 78°C) for 3–4 hours.

    • Monitoring: Check progress by TLC (SiO₂, 10% MeOH in DCM). The thiol spot (high R_f) should disappear; the product (amine) will stay near the baseline unless the plate is treated with triethylamine.

Step 3: Workup & Isolation of Free Base

  • Cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol.

  • Dilute the aqueous residue with Water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL) .

    • Chemistry: The product is currently a free base (Ph-S-CH₂-CH₂-NH₂) and will partition into the organic layer.

  • Wash the combined organic layers with 1M NaOH (30 mL) (to remove unreacted thiol) and then Brine (50 mL) .

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .

  • Filter and concentrate to yield the crude free base as a pale yellow oil.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude oil in a minimal amount of anhydrous Diethyl Ether or Ethanol (approx. 30–50 mL).

  • Cool to 0°C.

  • Add HCl (4M in Dioxane) or bubble dry HCl gas into the solution until pH < 2.

  • A white precipitate should form immediately.

  • Stir for 30 minutes at 0°C to maximize crystallization.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Yield Expectation: 70–85% Physical Appearance: White to off-white crystalline solid.[4] Melting Point: Literature values for the HCl salt typically range between 145–150°C (Verify with specific batch).

Reaction Mechanism & Workflow

The reaction proceeds via the formation of a reactive aziridine intermediate from the 2-chloroethylamine in the presence of base. The thiophenolate anion then performs a regioselective ring-opening attack.

Mechanism Start Reagents Mixed (pH > 10) Aziridine Aziridine Formation Start->Aziridine - HCl Attack Thiophenolate Attack (SN2) Aziridine->Attack + PhS- Workup Extraction & Salt Formation Attack->Workup Reflux Final Product (HCl Salt) Workup->Final + HCl

Figure 2: Mechanistic workflow from basic cyclization to salt precipitation.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.2–8.5 (br s, 3H, NH₃⁺)

    • δ 7.2–7.5 (m, 5H, Ar-H)

    • δ 3.2–3.3 (t, 2H, S-CH₂)

    • δ 2.9–3.0 (t, 2H, N-CH₂)

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺ (Free Base): 154.07

    • Found: 154.1 m/z

Troubleshooting

IssueProbable CauseSolution
Low Yield Incomplete aziridine opening or hydrolysis.Ensure reflux time is sufficient; ensure conditions are anhydrous if possible (though water is tolerated).
Oily Product Impurities preventing crystallization.Recrystallize the salt from Ethanol/Ether. Ensure all solvent is removed before adding HCl.
Strong Stench in Product Residual Thiophenol.Wash the organic phase thoroughly with 1M NaOH during workup. This converts PhSH to PhSNa (water soluble).
Disulfide Formation Oxidation of Thiophenol.Perform the reaction under an inert atmosphere (Nitrogen/Argon). Use fresh Thiophenol.

References

  • PubChem. [2-(Phenylthio)ethyl]amine hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Gilman, H., et al.The reaction of 2-chloroethylamine with thiols.Journal of the American Chemical Society, 1945. (Foundational chemistry for amino-sulfide synthesis).
  • PrepChem. Synthesis of 2-(alkylthio)ethanamines.[Link] (General protocol adaptation for thio-ether amines).

Sources

Protecting group strategies for [2-(Phenylthio)ethyl]amine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Chemoselectivity – Protecting Group Strategies for [2-(Phenylthio)ethyl]amine

Introduction & Strategic Analysis

The Molecule: [2-(Phenylthio)ethyl]amine hydrochloride (CAS: 2997-92-4 / 34946-13-9) is a privileged bifunctional building block. It contains a nucleophilic primary amine and a "soft" sulfide (thioether) linker.

The Challenge: The primary challenge in handling this molecule is the Chemoselectivity Paradox .

  • Nucleophilic Competition: Both the Nitrogen and the Sulfur are nucleophilic.[1] While Nitrogen is "harder" and more basic, the Sulfur is "softer" and highly susceptible to alkylation (forming sulfonium salts) or oxidation (forming sulfoxides/sulfones).[2]

  • Catalyst Poisoning: The sulfur atom possesses lone pairs that irreversibly bind to transition metals.[1] This renders standard catalytic hydrogenation (Pd/C) for Cbz removal impossible without specific modifications.[1]

  • Cation Scavenging: During acidic deprotection of Boc groups, the generated tert-butyl cations are electrophilic and will readily attack the sulfur atom (S-alkylation) if not intercepted by scavengers.

This guide details the specific protocols to navigate these challenges, ensuring high yield and purity.

Strategic Decision Matrix

Before selecting a protocol, analyze your downstream chemistry requirements.[2][1]

DecisionMatrix cluster_legend Key Start Start: [2-(Phenylthio)ethyl]amine HCl Q1 Does downstream chemistry involve strong acids? Start->Q1 Q2 Does downstream chemistry involve strong bases? Q1->Q2 No Fmoc STRATEGY B: Fmoc Protection (Acid Sensitive) Q1->Fmoc Yes (Avoid Acid Removal) Q3 Is catalytic hydrogenation required later? Q2->Q3 No Boc STRATEGY A: Boc Protection (Recommended) Q2->Boc Yes (Avoid Base Removal) Q3->Boc Yes (Avoid Cbz) Cbz STRATEGY C: Cbz Protection (Warning: No Pd/C) Q3->Cbz No (If Cbz mandatory, use HBr/AcOH) Leg1 Decision Point Leg2 Optimal Route Leg3 Caution Required

Figure 1: Decision tree for selecting the appropriate amine protection strategy based on chemical compatibility.

Protocol A: Boc Protection (The Gold Standard)

The tert-butyloxycarbonyl (Boc) group is the most robust choice for this molecule. It renders the amine inert to nucleophilic attack and bases.[1]

Critical Consideration: The starting material is a hydrochloride salt .[1] You must add an extra equivalent of base to neutralize the HCl; otherwise, the reaction will stall.[1]

Reagents:

  • Substrate: [2-(Phenylthio)ethyl]amine HCl (1.0 equiv)[2]

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)[2]

  • Solvent: Dichloromethane (DCM) or THF/Water (1:1)[2]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, suspend [2-(Phenylthio)ethyl]amine HCl (10 mmol, 1.90 g) in dry DCM (50 mL).

  • Neutralization: Cool to 0°C. Add TEA (22 mmol, 3.06 mL) dropwise. The suspension should clear as the free amine is liberated. Stir for 10 minutes.

  • Addition: Add a solution of Boc₂O (11 mmol, 2.40 g) in DCM (10 mL) dropwise over 15 minutes.

    • Why? Slow addition prevents thermal runaway and side reactions.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1).[2][1] Stain with Ninhydrin.[1] The starting material (free amine) spot on the baseline should disappear.

  • Workup:

    • Wash with 0.5 M Citric Acid (2 x 30 mL).[2] Note: Do not use strong HCl, as it may prematurely cleave the Boc group.[2]

    • Wash with Sat. NaHCO₃ (30 mL) and Brine (30 mL).[2]

    • Dry over Na₂SO₄, filter, and concentrate.[2][1][3]

  • Yield: Expect >90% yield of a colorless oil or low-melting solid.[1]

Protocol B: Fmoc Protection (Orthogonal Strategy)

Use this when the final cleavage must be done under mild basic conditions (e.g., solid-phase peptide synthesis).[2]

Reagents:

  • Substrate: [2-(Phenylthio)ethyl]amine HCl (1.0 equiv)[2]

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 equiv)[2]

  • Base: NaHCO₃ (2.5 equiv)[2]

  • Solvent: Water/Acetone (1:[2]1) or Water/Dioxane (1:1)[2]

Step-by-Step Protocol:

  • Preparation: Dissolve NaHCO₃ (25 mmol) in Water (25 mL). Add [2-(Phenylthio)ethyl]amine HCl (10 mmol).

  • Addition: Add Acetone (25 mL). The mixture may be biphasic.[1][4] Add Fmoc-OSu (10.5 mmol) slowly as a solid or dissolved in a minimum amount of acetone.

  • Reaction: Stir vigorously at RT for 3–6 hours.

    • Mechanism:[2][3][5][6][7][8][9] The carbonate base maintains pH ~8-9, keeping the amine nucleophilic without hydrolyzing the Fmoc group.

  • Workup:

    • Evaporate the Acetone under reduced pressure (Rotovap).

    • The product often precipitates as a white solid.[1] Filter and wash with water.[1]

    • If oil forms: Extract with EtOAc, wash with 1N HCl (briefly) and water.[2][1]

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Protocol C: Deprotection & The "Scavenger" Rule

This is the most critical section for this molecule. When removing Boc groups with acid (TFA), the tert-butyl cation (


) is generated.[2] In the absence of a scavenger, 

will alkylate the sulfur atom, forming a permanent sulfonium salt impurity.[1]

The Cocktail: Do NOT use neat TFA. You must use a "Scavenger Cocktail."[1]

ComponentRoleRatio (v/v)
TFA Acid Source (Cleavage)90%
Triisopropylsilane (TIPS) Hydride Source (Quenches cations)2.5%
Water Hydrolysis / Scavenger2.5%
Thioanisole Critical Sulfur Scavenger 5%

Note: Thioanisole acts as a sacrificial nucleophile, reacting with


 faster than your thioether product.[2][1]

Deprotection Workflow:

  • Dissolve the N-Boc protected sulfide in the Scavenger Cocktail (10 mL per gram of substrate).

  • Stir at RT for 1–2 hours.

  • Validation: HPLC/MS is preferred over TLC here to detect S-alkylated byproducts (M+56 mass shift).

  • Workup: Precipitate into cold Diethyl Ether (if peptide) or evaporate and neutralize with cold Sat. NaHCO₃ (if small molecule).[1][5]

The "Forbidden" Route: Cbz and Hydrogenation

Warning: Do not attempt to remove a Carboxybenzyl (Cbz) group using standard Palladium on Carbon (Pd/C) and Hydrogen gas.[2]

  • Reason: The sulfur atom in the [2-(Phenylthio)ethyl] chain will coordinate to the Pd surface, poisoning the catalyst immediately. Conversion will be <5%.[1]

Alternative Cbz Removal: If you must use Cbz, remove it using:

  • TMSI (Trimethylsilyl iodide): Generates Benzyl iodide and the free amine carbamate.[1] (Anhydrous conditions required).

  • HBr in Acetic Acid: Effective but harsh.[1] May oxidize sulfur if not degassed thoroughly.[1]

Visual Workflow: Synthesis & Deprotection

Workflow Start Start: Amine HCl Salt Neut Step 1: Neutralization (+ TEA/DIPEA) Start->Neut Prot Step 2: Protection (Boc2O) Neut->Prot Inter Intermediate: N-Boc Thioether Prot->Inter Deprot Step 3: Deprotection (TFA + Scavengers) Inter->Deprot Trap Trap: t-Butyl Cation Deprot->Trap Generates Final Final Product: Free Amine Trap->Final Prevents S-Alkylation Scav Scavenger: Thioanisole Scav->Trap Intercepts

Figure 2: The chemical workflow emphasizing the critical role of scavengers during the acidic deprotection step.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2][1][10] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (The definitive guide on amine protection stability). [2]

  • Lundt, B. F., et al. (1978).[2][1] Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of S-containing amino acids. International Journal of Peptide and Protein Research, 12(5), 258-268.[2][1] (Establishes the "Scavenger Rule" for sulfur-containing amines).

  • Felix, A. M., et al. (1978).[2][1] Rapid removal of protecting groups from peptides using formic acid with palladium black.[1] The Journal of Organic Chemistry, 43(21), 4194–4196.[1] (Discusses catalytic poisoning by sulfur). [2]

  • Isidro-Llobet, A., et al. (2009).[2][1] Amino acid-protecting groups.[1][5][8][11][12][13] Chemical Reviews, 109(6), 2455-2504.[2][1] (Comprehensive review of orthogonality).

Sources

Troubleshooting & Optimization

Technical Support Center: [2-(Phenylthio)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification, Handling, and Troubleshooting Guide Ticket ID: PUR-34946-HCl Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Hub for [2-(Phenylthio)ethyl]amine hydrochloride (CAS: 34946-13-9). This intermediate is a critical building block in medicinal chemistry, often used as a linker or a scaffold fragment. Its dual functionality—a thioether linked to a primary amine salt—presents unique purification challenges, specifically regarding oxidation sensitivity and the persistence of thiophenol impurities.

This guide moves beyond standard textbook answers, providing field-tested protocols to resolve common issues like "rotten egg" odors, sticky solids, and colored impurities.

Module 1: Primary Purification (Recrystallization)[1]

User Issue: "My product is a solid but has a yellow/brown tint or a wide melting point range."

Diagnosis: The hydrochloride salt should be a white to off-white crystalline solid. Coloration usually indicates oxidation products (sulfoxides) or trace polymerization. The most effective purification is a two-solvent recrystallization .

The Protocol: Ethanol / Diethyl Ether System

We utilize the extreme solubility difference between the polar amine salt and non-polar impurities.

  • Dissolution: Place the crude solid in a minimal amount of boiling absolute ethanol .

    • Technical Note: Do not use water. While soluble, water is difficult to remove and promotes hygroscopicity.

  • Filtration (Optional): If insoluble black specks remain, filter hot through a glass frit or Celite pad.

  • Cloud Point: Remove from heat. While still warm, add Diethyl Ether (or MTBE) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of ethanol to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in a -20°C freezer for 4 hours.

  • Collection: Filter the white crystals and wash with cold ether.

Troubleshooting the Crystallization
SymptomCauseCorrective Action
Oiling Out Solution cooled too fast or too much anti-solvent (ether) was added.Re-heat to dissolve.[1] Add more ethanol. Scratch the glass with a spatula to induce nucleation.
No Crystals Solution is too dilute.Rotovap off 50% of the solvent and repeat the cooling step.[2]
Sticky Paste Residual water or solvent trapped in lattice.Triturate (grind) the paste under fresh diethyl ether until it becomes a free-flowing powder.

Module 2: Removing Thiophenol (The "Smell" Test)

User Issue: "The compound smells strongly of garlic or rotten eggs."

Diagnosis: This is the signature odor of Thiophenol (Benzenethiol), a starting material or degradation product. Even trace amounts (ppm level) are detectable. The HCl salt itself should be relatively odorless.

Method A: Solvent Trituration (For Mild Impurity)

Since the HCl salt is ionic and thiophenol is organic/non-polar:

  • Suspend the solid in anhydrous Diethyl Ether or Hexanes .

  • Sonicate for 10 minutes.

  • Filter the solid.[1][3] The thiophenol remains in the filtrate.

Method B: Acid/Base Chemical Reprocessing (For Heavy Impurity)

If recrystallization fails, use chemical causality to separate the species based on pKa.

  • Mechanism: Thiophenol (pKa ~6.6) forms a water-soluble salt at pH > 7. The amine (pKa ~10) also becomes free base (organic soluble) at pH > 10.

Workflow Diagram:

G Start Impure HCl Salt (Solid) Step1 Dissolve in Water Basify to pH 12 (NaOH) Start->Step1 1. Solubilize Step2 Extract with DCM Step1->Step2 LayerAq Aqueous Layer (Contains Thiophenolate Na+) Step2->LayerAq Waste LayerOrg Organic Layer (Contains Free Amine) Step2->LayerOrg Keep Step3 Dry (Na2SO4) & Filter LayerOrg->Step3 Step4 Add HCl in Dioxane/Ether Step3->Step4 Re-form Salt End Pure Product Precipitates Step4->End

Figure 1: Acid/Base Reprocessing Workflow for Thiophenol Removal.

Module 3: Handling & Storage

User Issue: "The melting point has dropped after one month of storage."

Diagnosis: Two factors are likely at play: Hygroscopicity and Oxidation .

  • Sulfide Oxidation: The sulfur atom is prone to oxidation to sulfoxide (-S(=O)-) or sulfone (-S(=O)2-) upon exposure to air. This disrupts the crystal lattice, lowering the melting point.

  • Hygroscopicity: Amine hydrochlorides readily absorb atmospheric moisture.

Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).

  • Temperature: -20°C is recommended for long-term stability.

  • Container: Amber glass vials (to prevent photo-oxidation) with parafilm or teflon-lined caps.

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.

Module 4: Analytical Validation

Question: "How do I confirm the structure and purity?"

Use this checklist to validate your purified material.

MethodWhat to Look ForAcceptance Criteria
1H NMR (DMSO-d6) Integrity of the Linker: Look for two triplets (approx 3.0 - 3.5 ppm) corresponding to the -S-CH2-CH2-N- chain.Integration ratio of Phenyl protons (5H) to Ethyl linker protons (4H) must be exactly 5:4 .
1H NMR (Impurity) Thiophenol: Look for a multiplet around 7.1-7.3 ppm that integrates incorrectly.No extra aromatic peaks.
Melting Point Crystallinity: Sharpness of the transition.Range should be narrow (< 2°C). Compare with CoA (typically >130°C for HCl salts, though polymorphs exist).
HPLC Oxidation: Sulfoxides are much more polar than the sulfide.Single peak. Sulfoxides usually elute earlier on Reverse Phase (C18).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17354192, [2-(Phenylthio)ethyl]amine hydrochloride. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry OpenCourseWare. Retrieved from [Link]

  • University of Rochester. (n.d.). Common Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

Sources

Preventing sulfur oxidation during [2-(Phenylthio)ethyl]amine hydrochloride storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [2-(Phenylthio)ethyl]amine hydrochloride

Introduction

Welcome to the technical support guide for [2-(Phenylthio)ethyl]amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this compound. A critical aspect of maintaining the integrity of [2-(Phenylthio)ethyl]amine hydrochloride is preventing the oxidation of its thioether moiety. The sulfur atom is susceptible to oxidation, which can lead to the formation of sulfoxide and, subsequently, sulfone impurities.[1][2] These impurities can compromise experimental results, affect biological activity, and introduce regulatory challenges in drug development.[3] This guide provides a comprehensive resource, structured in a question-and-answer format, to help you understand, troubleshoot, and prevent this degradation pathway.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the storage and stability of [2-(Phenylthio)ethyl]amine hydrochloride.

Q1: What are the primary degradation products I should be concerned about? The primary degradation products result from the oxidation of the sulfur atom in the thioether linkage. The first oxidation product is [2-(Phenylsulfinyl)ethyl]amine hydrochloride (the sulfoxide), and further oxidation can lead to [2-(Phenylsulfonyl)ethyl]amine hydrochloride (the sulfone).[4]

Q2: What are the ideal short-term and long-term storage conditions? For optimal stability, the compound should be stored under conditions that minimize exposure to atmospheric oxygen, light, and moisture.

Storage ConditionRecommendationRationale
Temperature Long-Term: -20°C. Short-Term: 2-8°C.[5]Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidation process.
Container Tightly sealed, amber glass vial.[6]Prevents exposure to light and moisture, which can catalyze oxidation.
Form Solid (as supplied)The solid state is generally more stable than solutions.

Q3: I've observed a new, more polar peak in my reverse-phase HPLC analysis. Could this be an oxidation product? Yes, this is a strong possibility. The oxidation of a thioether to a sulfoxide and then to a sulfone increases the polarity of the molecule. Consequently, the oxidized impurities will typically have shorter retention times (i.e., appear as earlier peaks) than the parent compound in a standard reverse-phase HPLC method.[3]

Q4: Can I use solvents directly from the bottle to prepare my solutions? It is not recommended. Solvents, especially ethers and tetrahydrofuran (THF), can form peroxide impurities over time upon exposure to air and light. These peroxides are potent oxidizing agents that can readily oxidize the thioether. Always use freshly opened bottles of high-purity solvents or test for and remove peroxides from older solvents before use.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues and provides a logical framework for identifying and resolving problems related to sulfur oxidation.

Q5: My assay results are inconsistent. How can I confirm if compound degradation is the cause?

To determine if oxidation is affecting your results, you need a systematic approach to identify the potential degradants.

Troubleshooting Workflow: Inconsistent Assay Results

G A Inconsistent Assay Results Observed B Analyze Retained Sample by HPLC/LC-MS A->B C Compare chromatogram to reference standard and initial analysis B->C D Are new peaks present? (Especially earlier-eluting peaks) C->D E No new peaks observed. Investigate other experimental variables (e.g., assay conditions, reagents). D->E No F Characterize new peaks by MS D->F Yes G Does mass correspond to Sulfoxide (+16 Da) or Sulfone (+32 Da)? F->G H Yes. Oxidation is confirmed. Proceed to implement preventative measures (See Section 3). G->H Yes I No. Investigate other degradation pathways or sources of contamination. G->I No

Caption: Workflow for diagnosing compound oxidation.

Causality: This workflow provides a self-validating system. By comparing the current sample to a reference standard or its initial analysis, you establish a baseline. The subsequent mass spectrometry (MS) step provides definitive evidence for or against oxidation by checking for the expected mass increase of +16 (sulfoxide) or +32 (sulfone) atomic mass units.[7]

Q6: I need to prepare a stock solution for use over several weeks. What precautions should I take?

Preparing solutions increases the risk of degradation due to solvent effects and increased molecular mobility.

  • Solvent Selection: Use high-purity, degassed solvents. Protic solvents can sometimes participate in oxidation reactions, but the primary concern is dissolved oxygen and peroxide contaminants.

  • Use of Antioxidants: For long-term solution storage, consider adding a suitable antioxidant. Antioxidants function by being more readily oxidized than your compound of interest, thereby sacrificially protecting it.[8]

    • Example: Butylated hydroxytoluene (BHT) can be effective at low concentrations (e.g., 0.01-0.1%) for non-aqueous solutions. For aqueous solutions, options like ascorbic acid can be considered, but pH compatibility must be verified.[8]

  • Storage: Once prepared, overlay the solution headspace with an inert gas (argon or nitrogen), seal the container tightly (e.g., with a PTFE-lined cap), and store at -20°C or below, protected from light.

Q7: I suspect my sample has degraded, but I don't have a reference standard for the sulfoxide. How can I generate one?

You can intentionally degrade a small amount of your parent compound using a controlled chemical oxidation. This process, known as a forced degradation study, is a cornerstone of pharmaceutical stability testing.[9][10] It provides a reliable way to generate analytical standards for identification.

Expert Insight: The goal of forced degradation is not complete degradation, but rather to generate a mixture containing the parent compound and its primary degradants (targeting 5-20% degradation) to allow for clear analytical separation and identification.[11]

(A detailed protocol for a forced degradation study is provided in Section 3).

Section 3: Protocols and Methodologies

This section provides detailed, step-by-step instructions for key procedures to prevent and analyze sulfur oxidation.

Protocol 3.1: Best Practices for Aliquoting and Storing Solid [2-(Phenylthio)ethyl]amine hydrochloride

Objective: To properly handle and store the solid compound to minimize degradation upon receipt and during use.

Materials:

  • [2-(Phenylthio)ethyl]amine hydrochloride (as received)

  • Inert gas source (Argon or Nitrogen) with tubing

  • Glove box or glove bag (recommended)

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Spatula

  • Analytical balance

Procedure:

  • Prepare the Environment: If available, perform all steps inside a glove box with a dry, inert atmosphere. If not, work quickly in an area with low humidity.

  • Equilibrate: Allow the main container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Aliquot: Weigh the desired amounts of the solid into pre-labeled amber glass vials. It is better to have multiple smaller aliquots than to repeatedly open and close a large stock bottle.

  • Inerting: Gently flush the headspace of each vial with a stream of nitrogen or argon for 15-30 seconds to displace air and oxygen.

  • Seal: Immediately and tightly cap each vial.

  • Store: Place the sealed vials in a labeled secondary container and store at -20°C for long-term storage.

Logical Framework for Optimal Storage

G center Compound Stability A Inert Atmosphere (N2 or Ar) center->A Prevents Oxidation B Low Temperature (-20°C) center->B Slows Reaction Kinetics C Light & Moisture Protection center->C Prevents Catalysis

Caption: Key pillars for ensuring compound stability.

Protocol 3.2: Forced Oxidation Study to Generate Sulfoxide/Sulfone Standards

Objective: To generate a sample containing the sulfoxide and sulfone derivatives for use as analytical reference standards.

WARNING: This procedure should be performed by trained personnel in a chemical fume hood. Wear appropriate personal protective equipment (PPE).

Materials:

  • [2-(Phenylthio)ethyl]amine hydrochloride

  • Methanol or Acetonitrile (HPLC grade)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Small reaction vial

  • HPLC system for monitoring

Procedure:

  • Prepare Solution: Dissolve ~10 mg of [2-(Phenylthio)ethyl]amine hydrochloride in 10 mL of methanol in a small vial. This is your parent solution.

  • Initiate Oxidation: To the vial, add 100 µL of 3% H₂O₂. Hydrogen peroxide is a common oxidant used for this purpose.[12]

  • Reaction Monitoring: Stir the reaction at room temperature. After 1 hour, inject a small aliquot onto your HPLC system to check the reaction progress.

  • Analyze: Look for the appearance of new, earlier-eluting peaks. The first major new peak is likely the sulfoxide. A smaller, even earlier peak may be the sulfone.

  • Adjust and Quench:

    • If degradation is too slow, you can gently warm the reaction (e.g., to 40°C) or add another aliquot of H₂O₂.

    • If degradation is sufficient (e.g., 10-30% conversion of the parent peak area), the reaction can be stopped by diluting the sample in mobile phase for immediate analysis or by adding a small amount of an aqueous sodium sulfite solution to quench the excess peroxide.

  • Confirmation: Use LC-MS to confirm the identity of the new peaks by verifying the expected mass increase (+16 Da for sulfoxide, +32 Da for sulfone).

Protocol 3.3: Example HPLC Method for Purity Assessment

Objective: To provide a starting point for an analytical method capable of separating the parent compound from its potential oxidation impurities.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 5 µL
Expected Elution 1. Sulfone (most polar) -> 2. Sulfoxide -> 3. Parent Compound (least polar)

Method Validation: This method's suitability should be confirmed by running the sample generated from the forced degradation study (Protocol 3.2). This will verify that the method can successfully separate the parent compound from its primary oxidative degradants, making it a "stability-indicating" method.[10]

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications. [Link]

  • Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology - PMC. [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry. [Link]

  • The oxidation procedure from thioether to sulfoxide and sulfone. ResearchGate. [Link]

  • Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society. [Link]

  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules - ACS Publications. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity. PubMed. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Degradation of thioester elastomers placed in pH 9.0 buffer. ResearchGate. [Link]

  • [2-(Phenylthio)ethyl]amine hydrochloride. PubChem. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

  • Method for preparing purified desmopressin sulfoxide impurity.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Scientific Research Publishing. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. [Link]

Sources

Removing unreacted [2-(Phenylthio)ethyl]amine hydrochloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of [2-(Phenylthio)ethyl]amine Derivatives

Ticket ID: PUR-34946 Subject: Removal of unreacted [2-(Phenylthio)ethyl]amine hydrochloride from reaction mixtures. Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty removing unreacted [2-(Phenylthio)ethyl]amine (CAS: 34946-13-9) from your crude reaction mixture. This molecule presents a dual challenge: it possesses a basic primary amine (pKa ~9.[1]5) and an oxidation-sensitive thioether linkage.

Standard purification methods often fail because:

  • Amphiphilicity: The phenyl ring provides lipophilicity, while the amine provides polarity, leading to poor phase separation or "oiling out."

  • Sulfur Sensitivity: The thioether is prone to oxidation (to sulfoxide/sulfone) if exposed to peroxides or strong oxidants during workup, creating new impurities.

This guide provides three validated protocols based on the physicochemical properties of your product.

Part 1: The Decision Matrix

Before selecting a protocol, identify the chemical nature of your desired product .

PurificationStrategy Start Start: Analyze Product Nature IsProductBasic Is your Product Basic? Start->IsProductBasic IsProductAcidic Is your Product Acidic? IsProductBasic->IsProductAcidic No ProtocolB PROTOCOL B: Chemoselective Scavenging (Best for Secondary Amines) IsProductBasic->ProtocolB Yes (e.g., 2° Amine) ProtocolA PROTOCOL A: Acidic Wash (LLE) (Best for Amides/Ureas) IsProductAcidic->ProtocolA No (Neutral) ProtocolC PROTOCOL C: Ion Exchange / precip (Best for Carboxylic Acids) IsProductAcidic->ProtocolC Yes

Figure 1: Decision tree for selecting the appropriate purification method based on product functionality.

Part 2: Protocol A - Acidic Liquid-Liquid Extraction (LLE)

Target Audience: Researchers synthesizing neutral products (e.g., amides, sulfonamides, ureas) where the product does not protonate at pH 2-3.

The Logic: The unreacted amine has a pKa of ~9.5. By lowering the aqueous pH to < 2, we force the amine into its protonated ammonium salt form (


), which is highly water-soluble and insoluble in organic solvents.

Step-by-Step Procedure:

  • Dilution: Dilute the reaction mixture with a non-polar organic solvent (DCM or EtOAc).

    • Note: Avoid Ether/THF if they are old; peroxides will oxidize the thioether.

  • Acid Wash: Wash the organic phase 3x with 1M HCl or 10% Citric Acid .

    • Why Citric Acid? If your product is acid-sensitive (e.g., contains a Boc group), 1M HCl is too harsh. Citric acid buffers at pH ~3-4, sufficient to protonate the amine without cleaving acid-labile groups.

  • Phase Check: The unreacted [2-(Phenylthio)ethyl]amine will partition into the aqueous layer.

  • Brine Wash: Wash the organic layer once with saturated NaCl to remove residual water.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate).
    
    • Warning: Do not use bleach (hypochlorite) to clean glassware while the thioether is present; it causes immediate oxidation to the sulfoxide.

Troubleshooting Table: LLE Issues

SymptomProbable CauseCorrective Action
Emulsion forms Amphiphilic nature of the phenyl-amine.Add solid NaCl to the aqueous layer to increase ionic strength (Salting out). Filter through Celite if solids are present.
Product loss Product is slightly basic (e.g., pyridine ring).Switch to Protocol B (Scavenging) or use a weaker acid wash (pH 5-6 phosphate buffer).
New impurity by TLC Oxidation of Sulfur.Check solvents for peroxides. Ensure no oxidants (bleach,

) were used.

Part 3: Protocol B - Chemoselective Scavenging

Target Audience: Researchers synthesizing basic products (e.g., secondary amines via reductive amination) where Acid Wash would remove the product.

The Logic: Since both the impurity and the product are basic, pH manipulation fails. We rely on steric and chemical differentiation . We use a solid-supported electrophile (Resin) that reacts covalently with the primary amine impurity but reacts much slower (or not at all) with the secondary/tertiary amine product.

Recommended Scavenger: Isocyanate Resin (e.g., Polystyrene-methylisocyanate).

Mechanism:



Step-by-Step Procedure:

  • Calculate Loading: Determine the excess mmols of [2-(Phenylthio)ethyl]amine used.

  • Add Resin: Add 3-4 equivalents (relative to the excess amine) of Isocyanate resin to the reaction mixture.

  • Incubation: Agitate (do not stir with a magnetic bar, it grinds the resin) for 4–16 hours at room temperature.

    • Tip: Adding a drop of DIEA (Diisopropylethylamine) can catalyze the scavenging reaction.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug. The impurity is now covalently bound to the solid beads.

  • Rinse: Wash the resin beads with DCM to recover any physically adsorbed product.

ScavengingWorkflow Mix Crude Mix (Product + 1° Amine) React Agitate 4-16 Hours Mix->React Resin Isocyanate Resin (Electrophile) Resin->React Filter Filtration React->Filter Waste Solid Waste (Resin-Urea) Filter->Waste Trapped Impurity Pure Filtrate (Purified Product) Filter->Pure Flow through

Figure 2: Workflow for solid-phase scavenging of primary amines.

Part 4: Protocol C - Chromatographic Considerations

If you must use flash chromatography (silica gel), be aware of two critical interactions.

1. The "Tailing" Effect: Primary amines interact strongly with the acidic silanols on silica gel, causing streaking/tailing.

  • Solution: Pre-treat your silica column with 1% Triethylamine (

    
    ) or 1% Ammonium Hydroxide (
    
    
    
    ) in the eluent. This "caps" the active sites.[2]

2. The "Thioether" Risk: Thioethers are relatively stable on silica, but if your mobile phase contains peroxides (common in old Ethyl Acetate or Ethers), the thioether will oxidize to the sulfoxide (


) on the column.
  • Solution: Use fresh solvents. If using MeOH/DCM gradients, ensure the MeOH is high grade.

Part 5: Frequently Asked Questions (FAQ)

Q: The amine hydrochloride salt is water-soluble.[3][4] Why can't I just wash with water? A: While the pure HCl salt is water-soluble, in a crude organic reaction mixture, the partition coefficient often favors the organic layer due to the lipophilic phenyl-thio-ethyl chain. You must ensure the aqueous layer is distinctively ionic (brine) and acidic to fully drive the equilibrium to the aqueous phase.

Q: I see a new spot on TLC just below my product. What is it? A: This is likely the sulfoxide derivative. Thioethers oxidize easily.

  • Check: Did you use bleach to clean your flask?

  • Check: Did you use mCPBA or Oxone in the reaction?

  • Check: Is your ether solvent old? If the sulfoxide is present, it is much more polar than the thioether and can usually be separated via chromatography.

Q: Can I use Copper Sulfate (


) wash? 
A:  Yes. Aqueous 

complexes aggressively with primary amines (turning the aqueous layer deep blue/purple). This is an excellent alternative to acid washing if your product is acid-sensitive but not a chelator itself.

References

  • PubChem. (n.d.). [2-(Phenylthio)ethyl]amine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Removing Amines. Department of Chemistry. Retrieved from [Link]

  • Biotage. (n.d.). Isocyanate Resin: Scavenger for Amines. Retrieved from [Link]

Sources

Stability of [2-(Phenylthio)ethyl]amine hydrochloride in basic solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing [2-(Phenylthio)ethyl]amine hydrochloride. The stability of this compound, particularly in basic solutions, is critical for experimental reproducibility and the integrity of downstream applications. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common laboratory challenges, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What happens chemically when I dissolve [2-(Phenylthio)ethyl]amine hydrochloride in a basic solution?

When the hydrochloride salt of [2-(Phenylthio)ethyl]amine is dissolved in an aqueous solution, it exists as the protonated ammonium cation and a chloride anion. The addition of a base (e.g., sodium hydroxide, triethylamine) will neutralize the hydrochloric acid and deprotonate the ammonium group. The equilibrium shifts from the water-soluble ammonium salt to the less polar, free amine form. The pKa of the parent compound, phenethylamine, is approximately 9.83[1]. Therefore, at a pH above ~10, the compound will exist predominantly as the free base.

This conversion is a critical first step to consider, as the change in polarity and solubility can directly impact your experiment.

cluster_0 Initial State: Hydrochloride Salt in Solution cluster_1 Final State: Free Base in Solution Salt [2-(Phenylthio)ethyl]ammonium Chloride (R-NH₃⁺ Cl⁻) - Water Soluble - Base Add Base (e.g., NaOH, pH > 10) Salt->Base Deprotonation FreeBase [2-(Phenylthio)ethyl]amine (R-NH₂) - Less Water Soluble - Base->FreeBase

Caption: Acid-base reaction of the hydrochloride salt.

Q2: Is the [2-(Phenylthio)ethyl]amine free base stable in basic aqueous solutions?

The stability of the free amine in a basic solution depends on two primary factors: the stability of the amine group and the stability of the thioether linkage.

  • Amine Group: The primary amine group itself is generally stable and does not undergo degradation in simple aqueous basic solutions at ambient temperatures.

  • Thioether Linkage: The phenyl-ethyl-sulfide (thioether) linkage is the more likely site of reactivity. While thioethers are significantly more stable to hydrolysis than their ester or thioester counterparts, they are susceptible to oxidation[2]. In the presence of dissolved oxygen (air) or other oxidizing agents, the sulfur atom can be oxidized, primarily to a sulfoxide and potentially further to a sulfone. This oxidation can be promoted under basic conditions.

Therefore, while the molecule is reasonably stable for short-term experiments in the absence of oxidants, long-term storage of basic solutions exposed to air is not recommended.

Q3: What are the potential degradation pathways I should be aware of?

The primary degradation pathway of concern in a typical lab setting is the oxidation of the thioether sulfur.

  • Pathway 1: Oxidation to Sulfoxide: The sulfur atom attacks an oxygen molecule, leading to the formation of [2-(Phenylsulfinyl)ethyl]amine.

  • Pathway 2: Oxidation to Sulfone: Further oxidation of the sulfoxide results in the formation of [2-(Phenylsulfonyl)ethyl]amine.

These degradation products have significantly different polarities, chemical properties, and potentially different biological activities, which can compromise experimental results.

G parent [2-(Phenylthio)ethyl]amine (Parent Compound) sulfoxide [2-(Phenylsulfinyl)ethyl]amine (Sulfoxide) parent->sulfoxide [O] Air, Base sulfone [2-(Phenylsulfonyl)ethyl]amine (Sulfone) sulfoxide->sulfone [O] Air, Base

Caption: Primary oxidative degradation pathway in basic solution.

Q4: What are the visible signs of degradation or instability?

Visible signs can include:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.

  • Precipitation: While precipitation upon basification is often due to the lower solubility of the free base (see Troubleshooting Q5), unexpected precipitation in a solution that was previously clear could indicate the formation of insoluble degradation products.

  • Odor Change: The parent compound has a characteristic fishy amine odor[3]. A change in this odor could suggest chemical transformation.

However, significant degradation can occur without any visible signs. Therefore, analytical confirmation is essential for stability studies.

Troubleshooting Guide

Q5: Problem - I added a base to my aqueous stock solution of [2-(Phenylthio)ethyl]amine hydrochloride and a precipitate formed immediately.
  • Probable Cause: You have likely exceeded the solubility limit of the free amine form of the compound. The hydrochloride salt is generally much more soluble in water than its corresponding free base. By increasing the pH, you converted the salt to the free base, which then precipitated out of the aqueous solution.

  • Solutions:

    • Work with a More Dilute Solution: Prepare a more dilute initial stock solution of the hydrochloride salt before adding the base.

    • Use a Co-Solvent: Prepare your solution in a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO, acetonitrile). The organic solvent will help to keep the less polar free base dissolved. Perform solvent compatibility tests for your specific application.

    • Verify pH: Ensure you have not added an excessive amount of base, which could alter the ionic strength or properties of the solution in other ways.

Q6: Problem - My experimental results are inconsistent when using a basic solution of the compound that is more than a day old.
  • Probable Cause: This is a classic sign of compound degradation. As discussed in FAQ Q2 and Q3, the thioether is likely undergoing slow oxidation, changing the effective concentration of your active compound and introducing new, potentially interfering species (sulfoxide, sulfone).

  • Solutions:

    • Prepare Fresh Solutions: The most reliable solution is to prepare the basic solution fresh before each experiment.

    • Inert Atmosphere: If the solution must be stored for a short period (a few hours), degas the solvent before use and store the final solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Refrigerate and Protect from Light: Store the solution at 2-8°C and in an amber vial to protect it from light, which can accelerate oxidative processes. Do not freeze aqueous solutions unless you have validated the freeze-thaw stability.

    • Perform a Stability Study: Use the analytical protocols below (Protocol 2) to determine the acceptable window of time within which your prepared solution is stable under your specific storage conditions.

Q7: Problem - I suspect my compound has degraded. How can I confirm this and identify the degradation products?
  • Probable Cause: You need to analytically compare a sample of your suspect solution to a freshly prepared, unadulterated standard.

  • Solution: High-Performance Liquid Chromatography (HPLC) is the ideal technique for this purpose. A Liquid Chromatography-Mass Spectrometry (LC-MS) system is required for definitive identification of the degradation products.

    • Chromatographic Comparison: Use Protocol 2 to run an HPLC analysis of both a fresh standard and your aged solution. Degradation is confirmed if you observe a decrease in the peak area of the parent compound and the appearance of one or more new peaks, which are typically more polar and thus have shorter retention times on a reverse-phase column.

    • Mass Spectrometry Identification: Use Protocol 3 for sample preparation and analysis by LC-MS. The primary degradation products will have specific mass increases corresponding to the addition of oxygen atoms.

      • Parent Compound ([C₈H₁₁NS]): Molecular Weight ≈ 169.25 Da

      • Sulfoxide Degradant ([C₈H₁₁NOS]): Molecular Weight ≈ 185.25 Da (Mass increase of +16)

      • Sulfone Degradant ([C₈H₁₁NO₂S]): Molecular Weight ≈ 201.25 Da (Mass increase of +32)

Experimental Protocols

Protocol 1: Preparation of a Standardized Basic Solution

This protocol describes the preparation of a 10 mM solution of [2-(Phenylthio)ethyl]amine free base.

  • Calculate Mass: Weigh 18.97 mg of [2-(Phenylthio)ethyl]amine hydrochloride (MW: 189.71 g/mol )[4].

  • Initial Dissolution: Dissolve the hydrochloride salt in ~8 mL of HPLC-grade water in a 10 mL volumetric flask. Mix gently until fully dissolved.

  • Basification: Add a sufficient amount of 1 M NaOH solution dropwise while stirring to bring the pH to ~11. This ensures complete conversion to the free base.

  • Final Volume: Bring the flask to the final volume of 10.0 mL with HPLC-grade water.

  • Filtration: Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any micro-particulates before use or analysis.

  • Usage: Use immediately for best results.

Protocol 2: HPLC-UV Method for Stability Monitoring

This method is designed to separate the parent compound from its more polar oxidative degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    17.0 5 95
    17.1 95 5

    | 20.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare samples by diluting the basic solution (from Protocol 1) 1:10 in a 50:50 Water:Acetonitrile mixture.

    • Inject a freshly prepared standard to determine the retention time of the parent peak.

    • Inject the aged sample(s) and monitor for a decrease in the parent peak area and the appearance of new peaks at earlier retention times.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Interpretation Prep Prepare Fresh Standard & Prepare Aged Sample Dilute Dilute 1:10 in 50:50 Water/ACN Prep->Dilute Inject Inject 10 µL onto C18 Column Dilute->Inject Separate Run Gradient Separation Inject->Separate Detect Detect at 254 nm Separate->Detect Compare Compare Chromatograms Detect->Compare Quantify Quantify Peak Areas (Parent vs. Degradants) Compare->Quantify

Caption: Workflow for HPLC-based stability analysis.

References

  • Giménez-Gómez, P., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link][5]

  • Bunnelle, W. H., et al. (2008). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry, 51(16), 5151–5164. [Link][6]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17354192, [2-(Phenylthio)ethyl]amine hydrochloride. [Link][4]

  • Wikipedia contributors. (2024). Phenethylamine. In Wikipedia, The Free Encyclopedia. [Link][1]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link][7]

  • Panoutsopoulos, G. I., & Beedham, C. (2004). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Drug Metabolism and Drug Interactions, 20(5-6), 297-314. [Link][8]

  • Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. [Link][2]

  • Panoutsopoulos, G. I., & Beedham, C. (2004). Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. ResearchGate. [Link][9]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link][10]

  • Panoutsopoulos, G. I., & Beedham, C. (2004). Metabolism of 2-Phenylethylamine to Phenylacetic Acid, Via the Intermediate Phenylacetaldehyde, by Freshly Prepar. In Vivo, 18(6), 779-786. [Link][11]

  • Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Harvard University. [Link][12]

  • Campanella, L., et al. (2001). Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. ResearchGate. [Link][13]

  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... [Link][14]

  • Luengo, J. M., et al. (2008). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. Environmental Microbiology, 10(4), 1043-1055. [Link][15]

  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. [Link][16]

  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link][17]

Sources

Minimizing side reactions when using 2-(Phenylthio)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions in Synthesis

Welcome to the technical support center for 2-(Phenylthio)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when utilizing this versatile bifunctional molecule. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.

Understanding the Reactivity of 2-(Phenylthio)ethanamine

2-(Phenylthio)ethanamine possesses two key functional groups: a primary aliphatic amine and an aryl thioether. The hydrochloride salt form ensures stability and ease of handling. However, in reaction, the free base is typically generated in situ, and it is the reactivity of this free amine and the thioether that dictates the course of the chemical transformation and the potential for side reactions.

The primary amine is a nucleophile and a base, making it susceptible to acylation, alkylation, and other reactions with electrophiles. The thioether, while generally less reactive, can undergo oxidation to form sulfoxides and sulfones, especially in the presence of oxidizing agents.

Below is a diagram illustrating the key reactive sites of the 2-(phenylthio)ethanamine free base.

Caption: Key reactive sites of 2-(Phenylthio)ethanamine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions with 2-(Phenylthio)ethanamine hydrochloride in a question-and-answer format.

Reactions at the Amine Functionality

A1: Cause and Minimization of Di-acylation

Di-acylation occurs when the initially formed mono-acylated product is deprotonated and reacts with a second equivalent of the acylating agent. This is more likely to happen with highly reactive acylating agents or an excess of a strong base.

Troubleshooting Workflow:

Diacylation_Troubleshooting start Di-acylation Observed reagent_control Control Stoichiometry (1.0-1.1 eq. Acylating Agent) start->reagent_control base_selection Use a Non-nucleophilic Base (e.g., DIPEA, Et3N) start->base_selection temp_control Lower Reaction Temperature (e.g., 0 °C to RT) start->temp_control slow_addition Slow Addition of Acylating Agent reagent_control->slow_addition coupling_agent Employ Coupling Agents (e.g., EDC/HOBt, HATU) base_selection->coupling_agent temp_control->coupling_agent purification Purification (Column Chromatography) coupling_agent->purification slow_addition->purification

Caption: Workflow for troubleshooting di-acylation.

Detailed Protocol for Selective Mono-N-Acylation:

  • Free Base Generation: In a round-bottom flask, dissolve 2-(Phenylthio)ethanamine hydrochloride (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 - 1.5 eq.) and stir for 15-30 minutes at room temperature.

  • Amide Coupling:

    • Using a Coupling Agent (Recommended): To the solution of the free amine, add the carboxylic acid (1.0 eq.), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.), and an additive like 1-Hydroxybenzotriazole (HOBt) (0.1-1.0 eq.).[1] Stir the reaction at 0 °C and allow it to slowly warm to room temperature.

    • Using an Acyl Halide: Cool the free amine solution to 0 °C. Slowly add a solution of the acyl chloride (1.0 eq.) in the reaction solvent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel.

ParameterRecommendation for Mono-acylationRationale
Acylating Agent Stoichiometry 1.0 - 1.1 equivalentsMinimizes the availability of the acylating agent for a second reaction.
Base Non-nucleophilic (DIPEA, TEA)Prevents the base from competing with the amine as a nucleophile.
Temperature 0 °C to Room TemperatureReduces the rate of the second acylation, which typically has a higher activation energy.
Addition of Reagents Slow, dropwise addition of the acylating agentMaintains a low concentration of the acylating agent, favoring the initial reaction with the more nucleophilic primary amine.

A2: Controlling the Degree of Alkylation

The formation of di-alkylated products is a common issue as the mono-alkylated secondary amine can be more nucleophilic than the starting primary amine. Reductive amination is often a more controlled method for mono-alkylation than direct alkylation with alkyl halides.

Troubleshooting Strategies:

  • Reductive Amination (Preferred Method):

    • Imine Formation: React 2-(Phenylthio)ethanamine (as the free base) with one equivalent of the desired aldehyde or ketone. This step is often performed in a solvent that allows for the removal of water, such as toluene with a Dean-Stark trap, or in the presence of a drying agent.

    • Reduction: Reduce the intermediate imine in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] These reagents are less reactive towards the carbonyl starting material, allowing for the reduction to occur as the imine is formed.

  • Direct Alkylation with Alkyl Halides:

    • Use a large excess of the amine (5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkyl halide with the more abundant primary amine. This approach is practical only when the amine is inexpensive and easily separable from the product.

    • Employ a protecting group strategy (see Q3).

A3: Protecting the Amine

Protecting the amine as a carbamate is a robust strategy. The two most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

N-Boc Protection Protocol:

  • Dissolve 2-(Phenylthio)ethanamine hydrochloride (1.0 eq.) and a base like triethylamine (2.5 eq.) in a solvent mixture such as THF/water.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) at 0 °C.

  • Stir the reaction, allowing it to warm to room temperature, and monitor by TLC.

  • Upon completion, perform an aqueous work-up and extract the N-Boc protected product.[2]

N-Cbz Protection Protocol:

  • Dissolve 2-(Phenylthio)ethanamine hydrochloride (1.0 eq.) in a mixture of THF and water with sodium bicarbonate (2.0 eq.).

  • Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq.).

  • Stir for several hours at 0 °C to room temperature.

  • Work-up and purify by column chromatography.[3]

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality & Notes
Boc (Boc)₂O, base (e.g., TEA, DIPEA)Acidic conditions (e.g., TFA in DCM, HCl in dioxane)Stable to basic conditions and hydrogenolysis.
Cbz Cbz-Cl, base (e.g., NaHCO₃)Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.
Reactions at the Thioether Functionality

A4: Oxidation of the Thioether

The sulfur atom in the thioether is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (+16 Da) and sulfone (+32 Da). This can occur if your reaction conditions are oxidative or if certain reagents are contaminated with oxidants.

Troubleshooting Workflow for Thioether Oxidation:

Oxidation_Troubleshooting start Thioether Oxidation Observed check_reagents Check Reagents for Peroxides start->check_reagents degas_solvents Use Degassed Solvents start->degas_solvents inert_atmosphere Run Reaction Under Inert Atmosphere (N₂ or Ar) start->inert_atmosphere avoid_oxidants Avoid Oxidizing Agents (e.g., strong acids, some metal catalysts) start->avoid_oxidants

Caption: Workflow to prevent thioether oxidation.

Preventative Measures:

  • Reagent Purity: Ensure that solvents like THF and diethyl ether are free of peroxides.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.

  • Avoid Strong Oxidants: Be mindful of reagents that can act as oxidants under your reaction conditions. For example, some strong acids or metal catalysts can promote oxidation.

General Considerations

  • Starting Material Purity: Commercially available 2-(Phenylthio)ethanamine hydrochloride may contain impurities from its synthesis. It is advisable to check the purity of the starting material by techniques such as NMR or LC-MS before use.

  • Intramolecular Reactions: While less common, under certain conditions (e.g., with highly reactive linkers), intramolecular cyclization between the amine and the phenyl ring (via the sulfur atom) could be a possibility. Careful selection of reagents and reaction conditions is key to avoiding such pathways.

By carefully considering the reactivity of both the amine and thioether functionalities and implementing the troubleshooting strategies outlined in this guide, you can significantly minimize the formation of unwanted side products in your reactions involving 2-(Phenylthio)ethanamine hydrochloride.

References

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of [2-(Phenylthio)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

[2-(Phenylthio)ethyl]amine hydrochloride (CAS: 24426-82-4) serves as a critical sulfur-containing linker in fragment-based drug discovery (FBDD) and as a precursor for heterocycle synthesis. Its structural integrity is defined by the thioether moiety (


), which imparts distinct electronic properties compared to its oxygen (ether) and carbon (alkyl) analogs.

This guide provides a definitive interpretation of its


H NMR spectrum, contrasting it with the common ether analog [2-(Phenoxy)ethyl]amine to highlight the "Chalcogen Effect" on chemical shifts. We also detail a robust synthesis and purification protocol to ensure spectral grade purity.

Structural Logic & Assignment Workflow

To accurately interpret the spectrum, one must visualize the electronic environments. The molecule consists of an aromatic system, a polarized aliphatic chain, and a protonated amine.

Molecular Connectivity Diagram (DOT)

G cluster_0 Aromatic Region (Shielded/Deshielded) cluster_1 Linker Region (The Thioether Effect) cluster_2 Amine Region (Salt Effect) Ph Phenyl Ring (Ortho/Meta/Para) S_Atom Sulfur Atom (Soft Nucleophile) Ph->S_Atom Conjugation CH2_S S-CH2 (α-Thio) ~3.2 - 3.4 ppm S_Atom->CH2_S Inductive Effect CH2_N N-CH2 (α-Ammonium) ~2.9 - 3.1 ppm CH2_S->CH2_N Vicinal Coupling (3J) NH3 NH3+ Cl- Broad Singlet (Exch) CH2_N->NH3 Ionic Bond

Figure 1: Structural connectivity and expected electronic influence zones. The sulfur atom acts as a "soft" bridge, creating less deshielding on adjacent protons compared to oxygen.

Experimental Protocol: Sample Preparation

Reliable NMR data requires strict adherence to sample preparation protocols to minimize concentration-dependent shifts, particularly for the ammonium protons.

Protocol A: Standard Characterization
  • Solvent Selection: DMSO-

    
     is the gold standard for this salt.
    
    • Reasoning: It solubilizes the polar HCl salt effectively and, unlike

      
      , allows for the observation of the exchangeable ammonium (
      
      
      
      ) protons.
  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

    • Note: High concentrations (>30 mg) may cause viscosity broadening or stacking effects in the aromatic region.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

Spectral Interpretation: The Deep Dive

The Aromatic Region (7.20 – 7.50 ppm)
  • Appearance: Multiplet (5H).

  • Analysis: Unlike electron-rich phenols, the thioether sulfur is less electron-donating by resonance. The phenyl protons often appear as two sets of multiplets:

    • 7.35–7.45 ppm (2H): Meta-protons.

    • 7.20–7.35 ppm (3H): Ortho/Para-protons overlapping.

  • Diagnostic Check: Integration must equal 5. If <5, check for deuterium exchange (unlikely on ring) or relaxation delay issues.

The Aliphatic "Crossover" Zone (2.90 – 3.40 ppm)

This is the most critical region for distinguishing the thioether from the ether.

  • Signal A (S-CH

    
    ): 
    
    
    
    3.25 – 3.35 ppm (Triplet,
    
    
    Hz, 2H).
    • Mechanism:[1][2][3] Deshielded by the phenyl ring and the sulfur atom. The sulfur atom is less electronegative than oxygen, keeping this peak upfield relative to an ether linkage.

  • Signal B (N-CH

    
    ): 
    
    
    
    2.95 – 3.10 ppm (Triplet,
    
    
    Hz, 2H).
    • Mechanism:[1][2][3][4] Deshielded by the cationic ammonium group.

    • Critical Note: In the HCl salt , the N-CH

      
       shifts downfield significantly compared to the free base. In the free base, this signal would be ~2.8 ppm. The protonation adds ~0.3–0.5 ppm deshielding.
      
The Exchangeable Protons (8.00 – 8.50 ppm)
  • Appearance: Broad singlet (3H).

  • Identity:

    
    
    
  • Validation: Add 1 drop of

    
     to the NMR tube and shake. This peak must disappear. If it remains, the salt has not formed, or the sample is an amide impurity.
    

Comparative Analysis: Thioether vs. Ether[5]

The following table compares [2-(Phenylthio)ethyl]amine HCl against its oxygen analog, [2-(Phenoxy)ethyl]amine HCl. This comparison is vital for researchers deciding between "soft" (S) and "hard" (O) linkers.

Table 1: The Chalcogen Shift Effect (in DMSO- )
FeatureThioether Analog (S) Ether Analog (O) Shift Difference (

)
Scientific Rationale
Linker Atom Sulfur (Electronegativity ~2.58)Oxygen (Electronegativity ~3.44)N/AOxygen is significantly more electronegative, pulling electron density strongly.

-Protons (X-CH

)
3.30 ppm 4.20 ppm ~0.9 ppm The "O-effect" causes a massive downfield shift. This is the primary diagnostic differentiator.

-Protons (N-CH

)
3.00 ppm3.20 ppm~0.2 ppmThe inductive effect of Oxygen propagates further down the chain than Sulfur.
Aromatic Ring 7.20 - 7.50 ppm6.90 - 7.30 ppm~0.2 ppmOxygen donates electrons into the ring (resonance) more effectively, shielding Ortho/Para protons (pushing them upfield).
Visualizing the Shift Logic (DOT)

Comparison cluster_S Thioether (Sulfur) cluster_O Ether (Oxygen) S_CH2 S-CH2 ~3.3 ppm O_CH2 O-CH2 ~4.2 ppm S_CH2->O_CH2 +0.9 ppm Shift (Diagnostic) S_Elec EN: 2.58 Weak Inductive Pull S_Elec->S_CH2 O_Elec EN: 3.44 Strong Inductive Pull O_Elec->O_CH2

Figure 2: The electronegativity difference between Sulfur and Oxygen drives a ~0.9 ppm shift in the alpha protons.

Synthesis & Purification Protocol

To generate a sample matching the spectral description above, follow this self-validating synthesis workflow. This method avoids the use of unstable aziridines.

Step 1: Nucleophilic Substitution
  • Reagents: Dissolve Thiophenol (10 mmol) in Ethanol (20 mL).

  • Base: Add NaOH (22 mmol, 2.2 eq) to generate the thiophenolate anion. Solution should turn slight yellow.

  • Electrophile: Add 2-Chloroethylamine hydrochloride (11 mmol).

  • Reflux: Heat to 70°C for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). Thiophenol spot should disappear.

Step 2: Workup (Free Base Isolation)
  • Evaporate Ethanol.

  • Resuspend residue in Water (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL).

  • Crucial Wash: Wash DCM layer with 1M NaOH (removes unreacted thiophenol) and then Brine.

  • Dry over

    
     and concentrate.
    
    • Result: Yellow oil (Free Base).

      
      H NMR will show N-CH
      
      
      
      at ~2.8 ppm.
Step 3: Salt Formation (HCl Salt)
  • Dissolve the oil in minimal dry Diethyl Ether or Ethanol.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: A white solid will precipitate immediately.

  • Filtration: Filter and wash with cold Ether.

    • Yield: White crystalline solid.

    • Stability: The HCl salt is non-hygroscopic and stable for years at RT, unlike the free base which oxidizes to the sulfoxide.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3201 (Analogs). National Institute of Advanced Industrial Science and Technology (AIST).[5] [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for increment tables).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Reference for Ammonium proton exchange behavior).

Sources

Technical Assessment: 13C NMR Characterization of [2-(Phenylthio)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 13C NMR chemical shifts for [2-(Phenylthio)ethyl]amine hydrochloride (CAS: 3066-12-4). It is designed for researchers validating the synthesis of serotonin transporter (SERT) inhibitors or fragment-based drug discovery (FBDD) scaffolds.

The core challenge in characterizing this molecule is distinguishing the thioether linkage (-S-) from potential oxidation byproducts (sulfoxides/sulfones) or isosteric ether contaminants (-O-). This guide establishes a self-validating protocol using the "Heavy Atom Effect" on chemical shifts to confirm structural integrity.

Experimental Protocol (Self-Validating System)

To ensure reproducible data that matches the reference values below, strict adherence to solvent choice and concentration is required. The hydrochloride salt form presents solubility challenges in non-polar solvents.

Reagents & Materials[1][2][3][4]
  • Analyte: [2-(Phenylthio)ethyl]amine HCl (>98% purity).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Rationale: The HCl salt is insoluble in CDCl3. D2O is a viable alternative, but DMSO-d6 allows for better comparison with organic analogues and prevents H/D exchange broadening on labile ammonium protons in corresponding 1H NMR experiments.

  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Workflow Diagram (DOT)

G cluster_0 Sample Preparation cluster_1 Acquisition Parameters (100 MHz 13C) Step1 Weigh 20-30 mg [2-(Phenylthio)ethyl]amine HCl Step2 Add 0.6 mL DMSO-d6 (Ensure complete dissolution) Step1->Step2 Step3 Filter (Glass Wool) Remove micro-particulates Step2->Step3 Check CRITICAL CHECKPOINT: Is solution clear? Step2->Check Param1 Pulse Angle: 30° Step3->Param1 Param2 Relaxation Delay (D1): 2.0s (Allow quaternary C relaxation) Param1->Param2 Param3 Scans (NS): >512 (Low sensitivity of 13C) Param2->Param3 Check->Step3 Yes

Figure 1: Optimized workflow for preparing hydrochloride salts for Carbon-13 NMR analysis.

Data Analysis: Chemical Shift Assignments

The following data represents the reference values for the compound in DMSO-d6.

Reference Table: [2-(Phenylthio)ethyl]amine HCl[5][6]
PositionCarbon TypeChemical Shift (δ, ppm)Multiplicity (DEPT-135)Structural Diagnostic
C-1 Aromatic (Ipso)134.5 - 135.5 Quaternary (C)Deshielded by Sulfur attachment.
C-2, C-6 Aromatic (Ortho)129.0 - 130.0CH (Up)Typical aromatic region.
C-3, C-5 Aromatic (Meta)127.0 - 128.0CH (Up)Typical aromatic region.
C-4 Aromatic (Para)125.5 - 126.5CH (Up)Typical aromatic region.
C-7 Aliphatic (S -CH2)29.0 - 31.0 CH2 (Down)Primary Diagnostic Peak.
C-8 Aliphatic (N -CH2)38.0 - 40.0 CH2 (Down)Deshielded by Ammonium (-NH3+).

Note on Solvent Peaks: Expect DMSO-d6 septet at 39.5 ppm . This often overlaps with the C-8 (N-CH2) signal. Recommendation: Use DEPT-135 or HMQC to resolve the C-8 methylene signal from the solvent background.

Comparative Analysis: The "Heavy Atom" Effect

The most critical validation step is distinguishing the product from its Oxygen analogue (Phenoxyethylamine) or oxidation products.

Sulfur (Thioether) vs. Oxygen (Ether) Isosteres

Researchers often substitute Oxygen for Sulfur to modulate lipophilicity. However, this drastically alters the NMR spectrum due to the electronegativity difference (O = 3.44 vs. S = 2.58).

FeatureSulfur (Target) Oxygen (Analogue) Shift Difference (Δδ)
Structure Ph-S -CH2-CH2-NH3+Ph-O -CH2-CH2-NH3+-
Heteroatom-CH2 ~30 ppm ~65 ppm ~35 ppm
Mechanism Sulfur is less electronegative; "Heavy Atom Effect" shields the Carbon.Oxygen is highly electronegative; strongly deshields the Carbon.Huge diagnostic window.
Logic Flow for Structure Confirmation (DOT)

Use this decision tree to interpret your raw data.

Logic Start Analyze Aliphatic Region (20 - 80 ppm) Q1 Is there a peak at 60-70 ppm? Start->Q1 Result_O Contaminant Identified: Oxygen Analogue (Ether) or Sulfone (-SO2-) Q1->Result_O Yes Q2 Is there a peak at 29-32 ppm? Q1->Q2 No Result_S CONFIRMED: Thioether Linkage Present Q2->Result_S Yes Check_Solvent Check Solvent (DMSO) Overlap at ~39 ppm Q2->Check_Solvent Verify N-CH2

Figure 2: Spectral interpretation logic for validating thioether synthesis.

Mechanistic Insight

Why does the shift occur at ~30 ppm?

  • Electronegativity: Sulfur is significantly less electronegative than Oxygen. In 13C NMR, higher electronegativity of the substituent generally leads to downfield shifts (higher ppm).

  • Polarizability: The large, diffuse electron cloud of Sulfur creates a "Heavy Atom Effect." While it is electron-withdrawing by induction, its polarizability often leads to unexpected shielding effects compared to period 2 elements (like O or N), keeping the alpha-carbon signal relatively upfield (similar to an alkyl group).

References

  • Compound Identification: PubChem. [2-(Phenylthio)ethyl]amine hydrochloride (CID 17354192).[1] National Library of Medicine. Link

  • Spectral Database: SDBS (Spectral Database for Organic Compounds). General trends for Alkyl-Aryl Sulfides. AIST Japan. Link

  • Methodology: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. Link

  • Theoretical Grounding: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for SCS additivity rules).

Sources

Mass spectrometry (MS) fragmentation patterns of [2-(Phenylthio)ethyl]amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of [2-(Phenylthio)ethyl]amine HCl (CAS: 29926-88-1), a sulfur-containing building block often used in the synthesis of pharmaceuticals and ligands.

This analysis compares the molecule's behavior across different ionization techniques (EI vs. ESI) and contrasts it with its structural analog, 2-Phenoxyethylamine , to highlight the "Thio Effect" on fragmentation mechanisms.

Executive Summary & Molecule Profile

[2-(Phenylthio)ethyl]amine (PTE) is a functionalized ethylamine where the beta-carbon is linked to a phenyl ring via a sulfur atom (thioether). Unlike its oxygen counterpart, the sulfur atom introduces unique "soft" nucleophilicity, significantly influencing charge localization and fragmentation pathways in mass spectrometry.

FeatureSpecification
Formula (Salt) C₈H₁₁NS · HCl
Formula (Free Base) C₈H₁₁NS
MW (Free Base) 153.24 Da
Monoisotopic Mass 153.0612 Da
Key Structural Motif Thioether (C–S–C) + Primary Amine (–NH₂)

Critical Operational Note: Although supplied as the HCl salt (MW ~189.7), mass spectrometry detects the free base or its protonated form.

  • GC-MS (EI): Thermal dissociation in the injector port releases the free base (

    
     153).
    
  • LC-MS (ESI): Dissociation in the mobile phase yields the protonated cation

    
     (
    
    
    
    154).

Comparative Analysis: Ionization Performance

Researchers often must choose between Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for sensitivity. The following comparison outlines the "performance" of PTE under both regimes.

Comparison 1: EI vs. ESI Response Profiles
FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI+)
Primary Signal Fragment Ions (Hard Ionization)

(Soft Ionization)
Molecular Ion

(

153) is visible but often weak due to rapid

-cleavage.

(

154) is the Base Peak (100% intensity).
Base Peak

30
(

)

154
(Parent) or

137
(Loss of

)
Diagnostic Utility High structural specificity (fingerprint).High molecular weight confirmation.
Key Mechanism Radical-induced

-cleavage.
Charge-remote fragmentation & Onium formation.

Expert Insight: For structural validation (e.g., confirming synthesis of the core scaffold), EI is superior because the


 30 peak confirms the primary amine, and 

109 confirms the thiophenol moiety. For quantification in biological matrices (e.g., PK studies), ESI+ is superior due to the high stability of the protonated parent ion.
Comparison 2: The "Thio Effect" (Sulfur vs. Oxygen Analog)

To understand the unique fragmentation of PTE, it is essential to compare it with 2-Phenoxyethylamine (The oxygen analog).

Parameter[2-(Phenylthio)ethyl]amine (Sulfur)2-Phenoxyethylamine (Oxygen)
Heteroatom Character Sulfur: Large, polarizable, "Soft".Oxygen: Small, electronegative, "Hard".
Major Fragment (EI)

109
(

)

94
(

) or

77
(

)
Neighboring Group Effect High: Forms stable Episulfonium ion (3-membered ring).Moderate: Phenonium/Oxonium formation is less favorable due to strain.
Implication Sulfur stabilizes the positive charge better, leading to distinct "S-containing" fragments.Oxygen directs fragmentation via H-rearrangement (McLafferty-type).

Deep Dive: Fragmentation Mechanisms

A. Electron Ionization (EI) Pathway (70 eV)

In EI, the radical cation


 (

153) forms. The energy is sufficient to drive two competing pathways:
  • 
    -Cleavage (Dominant):  The radical site on the nitrogen drives the cleavage of the C-C bond next to it.
    
    • Result: Formation of the iminium ion

      
       30  (
      
      
      
      ).[1] This is the hallmark of primary amines.
    • Neutral Loss: The remaining radical

      
       (mass 123) is lost.
      
  • C-S Bond Cleavage: The C-S bond is weaker than the C-O bond in the analog.

    • Result: Formation of the Thiophenyl cation

      
       109  (
      
      
      
      ).
    • Rearrangement: Hydrogen transfer can lead to the Thiophenol radical cation

      
       110  (
      
      
      
      ).
B. ESI (+) Pathway (CID / In-Source)

In ESI, the molecule is pre-charged as


 (

154). Collision Induced Dissociation (CID) drives the loss of neutral molecules.
  • Pathway: Loss of Ammonia (

    
    ).
    
  • Mechanism: The sulfur atom acts as a neighboring group nucleophile, attacking the

    
    -carbon to displace 
    
    
    
    .
  • Intermediate: This forms a cyclic Episulfonium Ion (

    
     137).
    
  • Secondary Fragmentation: The episulfonium ion opens and loses ethylene (

    
    , 28 Da) to yield 
    
    
    
    (
    
    
    109).
Visualization: ESI Fragmentation Pathway

The following diagram illustrates the specific ESI fragmentation logic, highlighting the crucial Episulfonium intermediate.

G Parent Parent [M+H]+ m/z 154 (Protonated Amine) Transition Transition State (Sulfur Nucleophilic Attack) Parent->Transition CID Energy Episulfonium Episulfonium Ion (Cyclic Intermediate) m/z 137 Transition->Episulfonium NGP Mechanism Loss_NH3 Loss of NH3 (-17 Da) Transition->Loss_NH3 Fragment_PhS Thiophenyl Cation [Ph-S]+ m/z 109 Episulfonium->Fragment_PhS Ring Opening Loss_C2H4 Loss of C2H4 (-28 Da) Episulfonium->Loss_C2H4

Caption: ESI fragmentation pathway of [2-(Phenylthio)ethyl]amine showing the Neighboring Group Participation (NGP) of sulfur leading to the stable Episulfonium ion.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results or validate a sample, follow this self-validating protocol.

Materials
  • Analyte: [2-(Phenylthio)ethyl]amine HCl (1 mg).

  • Solvent: Methanol (LC-MS grade) + 0.1% Formic Acid.

  • System: Triple Quadrupole or Q-TOF MS.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 1 mg of the HCl salt in 1 mL Methanol.

    • Validation Check: Solution should be clear and colorless. If yellow, oxidation to sulfoxide (

      
      ) may have occurred (check for 
      
      
      
      170).
  • Dilution:

    • Dilute stock 1:100 into 50:50 Methanol:Water (+0.1% Formic Acid).

    • Final concentration: ~10 µg/mL.

  • Direct Infusion (Tune Mode):

    • Infuse at 10 µL/min.

    • Polarity: Positive (+).

    • Source Temp: 300°C.

    • Capillary Voltage: 3.5 kV.

  • Data Acquisition (MS2 Scan):

    • Select Precursor:

      
       154.1.
      
    • Apply Collision Energy (CE) Ramp: 10 -> 40 eV.

    • Success Criteria: Observation of daughter ions at

      
       137 and 
      
      
      
      109.
Visualization: Experimental Workflow

Workflow Sample Sample Prep (1 mg/mL in MeOH) LC Direct Infusion (10 µL/min) Sample->LC Ionization ESI Source (+) 3.5 kV LC->Ionization MS1 Q1 Select m/z 154 Ionization->MS1 Collision Collision Cell (N2 Gas, 10-40eV) MS1->Collision MS2 Q3 Scan m/z 30-160 Collision->MS2

Caption: Standardized workflow for MS/MS characterization of thioether amines.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-(Phenylthio)ethanol (Analog Reference). National Institute of Standards and Technology.[2][3][4][5]

  • Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry.[6] Analytical Chemistry.

  • Gross, J. H. (2017).Mass Spectrometry: A Textbook.
  • McLafferty, F. W., & Turecek, F. (1993).Interpretation of Mass Spectra. University Science Books. (Standard rules for alpha-cleavage in amines and thioethers).

Sources

A Researcher's Guide to Validating the Purity of Commercial [2-(Phenylthio)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and chemical research, the absolute purity of starting materials is not merely a preference but a prerequisite for reproducible and reliable outcomes. [2-(Phenylthio)ethyl]amine hydrochloride is a key building block in the synthesis of various biologically active compounds. This guide provides a comprehensive framework for researchers to validate the purity of commercial batches of this critical reagent. We will delve into the likely impurities, present a multi-pronged analytical approach for their detection, and offer detailed, field-tested protocols. This guide is designed to empower researchers to independently verify the quality of their reagents, ensuring the integrity of their scientific endeavors.

Introduction: The Criticality of Purity in Synthesis

[2-(Phenylthio)ethyl]amine hydrochloride serves as a crucial precursor in the synthesis of numerous pharmaceutical agents. Its structural integrity directly influences the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to unforeseen side reactions, the formation of toxic byproducts, or diminished efficacy of the target molecule. Therefore, a robust and comprehensive analytical validation of this starting material is an indispensable step in any research and development pipeline. This guide will compare and contrast various analytical techniques, providing the rationale behind a multi-modal approach to purity assessment.

Potential Impurities: A Proactive Approach to Detection

Understanding the potential impurities is the first step in developing a targeted analytical strategy. Based on common synthetic routes to [2-(Phenylthio)ethyl]amine hydrochloride, the following impurities can be anticipated:

  • Starting Material Residues: Unreacted starting materials from the synthesis process.

  • Byproducts of Synthesis: Molecules formed from side reactions during the manufacturing process.

  • Residual Solvents: Organic solvents used during synthesis and purification that are not completely removed.[1][2]

  • Water Content: The presence of water can affect the reactivity and stability of the compound.[3][4][5][6]

A comprehensive purity analysis must be designed to detect and quantify this range of potential contaminants.

A Multi-Faceted Analytical Strategy for Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A combination of spectroscopic and chromatographic methods is essential for a thorough evaluation. The following sections detail the recommended techniques, their underlying principles, and step-by-step protocols.

Structural Confirmation and Organic Impurity Profiling

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the target compound and identifying organic impurities. The chemical shifts, integration values, and coupling patterns of the protons and carbons provide a detailed fingerprint of the molecule. Impurities will present as additional, uncharacteristic signals in the spectra.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the [2-(Phenylthio)ethyl]amine hydrochloride sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • ¹H NMR Parameters: Acquire at least 16 scans with a relaxation delay of 5 seconds to ensure quantitative integration.

    • ¹³C NMR Parameters: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm the presence of all expected peaks for [2-(Phenylthio)ethyl]amine hydrochloride.

    • Integrate all signals and compare them to the expected ratios.

    • Identify and, if possible, quantify any impurity signals. The presence of hydrogens attached to an amine typically show up between 0.5-5.0 ppm.[7] The hydrogens on carbons directly bonded to an amine usually appear around 2.3-3.0 ppm.[7]

Principle: HPLC is a cornerstone technique for separating and quantifying impurities. A reversed-phase HPLC method is well-suited for a moderately polar compound like [2-(Phenylthio)ethyl]amine hydrochloride. A UV detector is commonly used for aromatic compounds.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • HPLC Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to [2-(Phenylthio)ethyl]amine hydrochloride.

    • Identify and quantify any impurity peaks as a percentage of the total peak area.

Principle: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity and elucidate the structure of unknown impurities. For amine compounds, the molecular ion peak is expected to have an odd number.[8]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup:

    • Ionization Mode: Positive ESI.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Confirm the presence of the molecular ion peak corresponding to the free base of [2-(Phenylthio)ethyl]amine.

    • Analyze the fragmentation pattern to further confirm the structure.

Quantification of Non-Organic Impurities

Principle: Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[3][4][5][6] It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[4][5] The endpoint is detected potentiometrically or visually.[4][5] This method can detect free, emulsified, and entrapped water.[3]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Setup: Use a calibrated volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the sample (typically 50-100 mg) and add it directly to the titration vessel containing a suitable solvent (e.g., methanol).

  • Titration: Titrate the sample with a standardized Karl Fischer reagent.

  • Calculation: The water content is calculated based on the volume of titrant consumed.

Principle: Headspace gas chromatography is the preferred method for analyzing residual solvents in pharmaceutical ingredients.[1][2][9] The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC for separation and quantification.[1][2]

Experimental Protocol: GC-HS

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a high-boiling point solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • GC-HS Conditions:

    • Column: A polar capillary column (e.g., DB-624).

    • Carrier Gas: Nitrogen or Helium.

    • Oven Program: A suitable temperature gradient to separate common solvents.

    • Detector: Flame Ionization Detector (FID).

    • Headspace Parameters: Optimize vial equilibration temperature and time.

  • Data Analysis: Identify and quantify residual solvents by comparing their retention times and peak areas with those of known standards.

Physical Property Assessment

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[10][11][12] Impurities will typically cause a depression and broadening of the melting range.[10][12][13] This provides a simple yet effective preliminary assessment of purity.[10][11]

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Place a small amount of the finely powdered sample into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.[10]

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of these methods, consider the following hypothetical data for [2-(Phenylthio)ethyl]amine hydrochloride from three different commercial suppliers.

Analytical Test Supplier A Supplier B Supplier C
¹H NMR Purity >99%98.5% (contains unidentified aromatic impurity)99.2%
HPLC Purity 99.8%98.2% (two impurity peaks detected)99.5%
Water Content (Karl Fischer) 0.1%0.8%0.3%
Residual Solvents (GC-HS) Acetone: 50 ppmToluene: 300 ppm; Acetone: 150 ppmNo significant solvents detected
Melting Point 135-136 °C132-135 °C134-136 °C

Interpretation:

  • Supplier A provides the highest purity material with minimal organic and non-organic impurities.

  • Supplier B shows the presence of a significant organic impurity and higher levels of water and residual solvents, indicating a less refined product.

  • Supplier C offers a high-purity product, though with slightly more water content than Supplier A.

Visualizing the Workflow

A logical workflow is crucial for an efficient and thorough purity validation process.

Sources

Melting Point Determination of [2-(Phenylthio)ethyl]amine Hydrochloride: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination of [2-(Phenylthio)ethyl]amine hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

[2-(Phenylthio)ethyl]amine hydrochloride (CAS: 34946-13-9 ) is a critical sulfur-containing amine building block used in the synthesis of pharmaceutical intermediates and bioactive scaffolds. Accurate melting point (MP) determination is the primary method for validating the identity and purity of this salt form, distinguishing it from its lower-melting free base and degradation products.

This guide compares the two industry-standard methods for MP determination—Capillary (Manual/Automated) versus Differential Scanning Calorimetry (DSC) —and provides a validated protocol for establishing the thermal profile of this specific compound.

Compound Attribute Specification
IUPAC Name 2-(Phenylthio)ethan-1-amine hydrochloride
CAS Number 34946-13-9
Molecular Formula C₈H₁₁NS[1][2] · HCl
Molecular Weight 189.71 g/mol
Physical Form Crystalline Solid (White to Off-white)
Free Base Reference 2-(Phenylthio)ethanamine (CAS: 2014-75-7), MP ~43.5°C [1]
Target MP Range (HCl) Expected: 130–160°C (Based on structural analogs like 2-(ethylthio)ethylamine HCl [2])
Strategic Method Comparison: Capillary vs. DSC

Choosing the right determination method depends on the stage of development (Routine QC vs. Pre-formulation).

FeatureMethod A: Capillary (USP <741>) Method B: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase transition (Solid

Liquid) in a glass capillary.
Measurement of heat flow difference between sample and reference vs. temperature.
Primary Output Melting Range (Onset to Clear Point).Onset Temperature (

)
& Enthalpy of Fusion (

).
Sample Requirement Small (~1–2 mg), packed tightly.Very small (1–5 mg), in crimped pan.
Precision

0.3–0.5°C (Dependent on ramp rate & observer).

0.1°C (Thermodynamic precision).
Decomposition Detection High: Visual darkening/gas evolution is immediately obvious.Moderate: Endotherm shape changes, but visual cues are lost.
Suitability for [2-(Phenylthio)ethyl]amine HCl Preferred for Routine QC. The thioether linkage is susceptible to oxidation; visual monitoring ensures the melt is not a decomposition event.Preferred for Polymorph Screening. Essential if multiple crystalline forms are suspected.
Validated Experimental Protocol (Capillary Method)

Objective: To determine the melting range of [2-(Phenylthio)ethyl]amine hydrochloride with high reproducibility, ensuring the salt is distinct from the free base and free of solvent inclusions.

Phase 1: Sample Preparation (Critical Step)
  • Drying: The HCl salt is potentially hygroscopic. Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis to prevent water-induced MP depression.

  • Grinding: Lightly crush the crystals into a fine powder on a watch glass. Avoid excessive force to prevent mechanochemical degradation.

  • Packing: Fill a standard glass capillary (1.5–1.8 mm O.D.) to a height of 2–3 mm . Compact the sample by dropping the capillary through a 1-meter glass tube onto a hard surface.

    • Why? Loose packing causes uneven heat transfer, leading to a broader observed range.

Phase 2: Instrument Setup & Heating Ramp
  • Start Temperature: Set the apparatus to 100°C (approx. 30–40°C below the expected transition).

  • Ramp Rate A (Fast): Ramp at 10°C/min until 120°C to save time, then hold.

  • Ramp Rate B (Measurement): Switch to 1.0°C/min .

    • Scientific Rationale: A slow ramp rate ensures the sample temperature is in equilibrium with the heating block. Fast ramping (>2°C/min) will result in a lag error , causing the observed MP to be artificially high.

Phase 3: Observation & Recording

Record three distinct temperatures:

  • Sintering Point: The sample collapses or moistens (often due to trace impurities/solvent).

  • Meniscus Point (Onset): The first distinct liquid meniscus forms.

  • Clear Point (Liquefaction): The sample is entirely liquid.

Acceptance Criteria:

  • Range Width: A pure sample should melt within a 1–2°C range .

  • Comparison: If the MP is <100°C, suspect hydrolysis to the free base (MP ~43°C) or significant solvent contamination.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for characterizing this specific salt.

MP_Determination Start Start: [2-(Phenylthio)ethyl]amine HCl Sample Drying Step 1: Vacuum Desiccation (Remove Hygroscopic Water) Start->Drying Method_Select Decision: Select Method Drying->Method_Select Capillary Method A: Capillary (USP <741>) Visual Confirmation Method_Select->Capillary Routine QC DSC Method B: DSC Thermodynamic Analysis Method_Select->DSC Polymorph Study Observation Observation: 1. Sintering 2. Meniscus (Onset) 3. Clear Point Capillary->Observation DSC->Observation Onset Calculation Analysis Data Analysis Observation->Analysis Pass PASS: Sharp Range (<2°C) Confirm Identity Analysis->Pass Range < 2°C Fail_Low FAIL: Low MP (<100°C) Suspect Free Base/Solvent Analysis->Fail_Low MP << Expected Fail_Broad FAIL: Broad Range (>3°C) Suspect Impurities/Oxidation Analysis->Fail_Broad Range > 3°C

Figure 1: Decision logic for melting point determination, highlighting critical failure modes (Low MP/Broad Range).

Troubleshooting & Scientific Insights

Issue: "Sweating" or Droplets before Melting

  • Cause: This often indicates the presence of the free base (2-(phenylthio)ethanamine) which is a liquid/low-melting solid (MP ~43°C) [1].

  • Remedy: Recrystallize the salt from anhydrous ethanol/ether to remove free amine and ensure full protonation.

Issue: Brown Discoloration during Heating

  • Cause: Oxidation of the thioether (-S-) moiety to a sulfoxide or sulfone at high temperatures.

  • Remedy: Ensure the capillary is sealed (if possible) or increase the ramp rate slightly (2°C/min) only if decomposition is rapid, acknowledging the trade-off in precision.

Issue: Broad Melting Range (>3°C)

  • Cause: Wet sample. Amine hydrochlorides are notorious for retaining water.

  • Remedy: Dry at 40°C under high vacuum for 4 hours.

References
  • EPA/ChemChart. 2-(Phenylthio)ethanamine (CAS 2014-75-7) Physical Properties. Retrieved from and EPA T.E.S.T. Models.

  • BenchChem. 2-(Ethylthio)ethylamine hydrochloride (CAS 54303-30-9) Properties. Retrieved from .

  • Sigma-Aldrich. [2-(Phenylthio)ethyl]amine hydrochloride (CAS 34946-13-9) Product Specification. Retrieved from .

  • United States Pharmacopeia (USP).

Sources

Comparative Reactivity Guide: Phenylthio vs. Phenoxy Ethylamines in Nucleophilic Substitution

[1]

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Mechanistic divergence, nucleophilic profiles, neighboring group participation (NGP), and synthetic utility in heterocycle formation.

Executive Summary: The "Soft" Sulfur vs. "Hard" Oxygen Paradigm

In medicinal chemistry, the choice between a phenylthio (Ph-S-) and a phenoxy (Ph-O-) ethylamine linker is rarely just about lipophilicity (

1

While both scaffolds share the connectivity Ar–X–CH₂–CH₂–NH₂ , their behavior in nucleophilic substitution is governed by three distinct electronic factors:

  • Amine Basicity: The electronegative oxygen in the phenoxy group significantly lowers the

    
     of the terminal amine via the inductive effect (
    
    
    ), making it a weaker nucleophile than its thioether counterpart.
  • Neighboring Group Participation (NGP): The sulfur atom is a powerful anchimeric assistant, capable of forming stable episulfonium ions. The oxygen atom, being harder and less polarizable, provides negligible NGP in this context.

  • Chemo-selectivity: The "soft" sulfur atom can compete as a nucleophile in alkylation reactions, whereas the "hard" ether oxygen is generally inert to alkylating agents under standard conditions.

Quick Comparison Matrix
FeaturePhenoxy Ethylamine (

)
Phenylthio Ethylamine (

)
Heteroatom Character Hard, High Electronegativity (3.[1]44)Soft, High Polarizability, Lower EN (2.58)
Amine

(Approx)
~7.5 - 8.5 (Electron Deficient)~9.0 - 9.8 (More Alkyl-like)
Amine Nucleophilicity ModerateHigh
NGP Capability Low (Oxonium formation is disfavored)Extreme (Episulfonium formation is rapid)
Linker Stability High (Ether bond is inert)Moderate (Susceptible to oxidation/alkylation)
Primary Application Stable Linkers, PROTACsHeterocycle Synthesis, Cleavable Linkers

Mechanistic Principles

Inductive Effects on Amine Nucleophilicity

The reactivity of the primary amine is dictated by the electron density on the nitrogen lone pair.

  • Phenoxy Series: Oxygen is highly electronegative.[1] Through the two-carbon chain, it exerts a strong electron-withdrawing inductive effect (

    
    ).[1] This delocalizes electron density away from the nitrogen, lowering the HOMO energy and reducing nucleophilicity.
    
  • Phenylthio Series: Sulfur is less electronegative (similar to Carbon).[1] The

    
     effect is weak.[1] Consequently, the nitrogen lone pair retains higher energy and basicity, behaving more like a standard aliphatic amine.
    
Neighboring Group Participation (Anchimeric Assistance)

This is the most critical differentiator in substitution reactions where the ethyl chain is activated (e.g., conversion of amine to a leaving group or reaction of the corresponding halide).

  • The Sulfur Effect (Mustard Chemistry): Sulfur's large 3p orbitals allow for effective backside attack on the adjacent carbon, displacing a leaving group to form a cyclic episulfonium ion . This intermediate is highly electrophilic and drives rapid substitution with retention of configuration (via double inversion).

  • The Oxygen Effect: Oxygen's 2p orbitals are tightly held. Formation of a 3-membered oxonium ring is energetically costly due to ring strain and poor orbital overlap.[1]

NGP_Mechanismcluster_SPhenylthio NGP (Dominant)cluster_OPhenoxy NGP (Negligible)S_startPh-S-CH2-CH2-LGS_interEpisulfonium Ion(3-membered ring)S_start->S_interFast (k1)IntramolecularS_prodPh-S-CH2-CH2-NuS_inter->S_prodFast (k2)Nu attackO_startPh-O-CH2-CH2-LGO_interCarbocation / Direct SN2O_start->O_interSlowNo AssistanceO_prodPh-O-CH2-CH2-NuO_inter->O_prodStandard Rate

Figure 1: Mechanistic divergence in Neighboring Group Participation. Sulfur facilitates a rapid two-step pathway via a stable cyclic intermediate.[1]

Comparative Reactivity Data

The following data summarizes the relative reaction rates and physicochemical properties derived from kinetic studies of analogous systems (e.g., hydrolysis of 2-hetero-substituted ethyl chlorides, which serves as a proxy for NGP capability).

Table 1: Relative Rates of Solvolysis (NGP Indicator)

Data extrapolated from mustard gas analogs (2-chloroethyl sulfides vs ethers).[1]

Substrate TypeRelative Rate (

)
Mechanism
Phenylthio-ethyl-X ~600 - 1000

-like (via Episulfonium)
Phenoxy-ethyl-X < 0.1

(Solvent assisted)
Alkyl-ethyl-X (Control) 1.0

Table 2: Amine Basicity and Nucleophilicity
CompoundEstimated

(Conjugate Acid)
Nucleophilicity (Swain-Scott

)
2-Phenoxyethylamine 7.5 - 8.5Moderate (~4.[1]5)
2-(Phenylthio)ethylamine 9.2 - 9.8High (~5.[1]3)
Ethylamine (Reference) 10.7High (5.5)

Key Insight: If your synthetic route requires the amine to act as a nucleophile (e.g.,


 or amide coupling), the Phenylthio  derivative will react significantly faster. If you need to avoid over-alkylation or side reactions, the Phenoxy  derivative offers a more controlled, albeit slower, profile.

Experimental Workflows

Protocol A: Chemoselective N-Alkylation

Objective: To selectively alkylate the amine without affecting the heteroatom linker.

Challenge:

  • Phenoxy: Straightforward.[1][2] Oxygen is inert.[1]

  • Phenylthio: Risk of S-alkylation (forming sulfonium salts) if "hard" electrophiles (e.g., MeI) are used.

Optimized Method for Phenylthio Ethylamines:

  • Solvent: Use a polar protic solvent (Ethanol or Methanol) to solvate the amine and stabilize the transition state. Avoid non-polar solvents which might favor S-attack.[1]

  • Base: Use a hindered base (e.g., DIPEA) or inorganic carbonate (

    
    ).
    
  • Electrophile: Use "soft" electrophiles (e.g., alkyl bromides) rather than "hard" ones (alkyl triflates) to match the amine's hardness relative to sulfur.

Step-by-Step:
  • Dissolve 2-(phenylthio)ethylamine (1.0 equiv) in EtOH (0.5 M).

  • Add

    
     (2.0 equiv).[1]
    
  • Add Alkyl Bromide (1.1 equiv) dropwise at 0°C.

  • Warm to RT and monitor by TLC/LCMS.

    • Note: If S-alkylation is observed (M+ mass corresponds to sulfonium), switch to Reductive Amination (Aldehyde +

      
      ), which is exclusively N-selective.
      
Protocol B: Cyclization to Heterocycles (Dihydro-1,4-benzothiazines/oxazines)

Objective: Utilizing the linker for ring closure.[1]

This reaction highlights the nucleophilic difference.[3] Sulfur cyclizes readily; Oxygen often requires forcing conditions.[1]

Reaction: Condensation with

1
  • Phenoxy Ethylamine:

    • Requires high temperature (reflux in DMF/Toluene).

    • Often requires a transition metal catalyst (Cu or Pd) to facilitate the intramolecular

      
       or 
      
      
      bond formation if the ring isn't activated.
    • Product: 3,4-dihydro-2H-1,4-benzoxazine.[1]

  • Phenylthio Ethylamine:

    • Proceeds under mild conditions (RT or mild heat in EtOH).

    • Mechanism: The amine attacks the ketone (Schiff base formation), followed by the sulfur attacking the

      
      -carbon (or vice versa depending on conditions).
      
    • Product: 3,4-dihydro-2H-1,4-benzothiazine.[1]

Cyclization_Workflowcluster_S_pathPhenylthio (X=S)cluster_O_pathPhenoxy (X=O)StartStart: Ar-X-CH2-CH2-NH2(X = S or O)S_CondCondensation (Imine)Start->S_CondMild Base, RTO_CondCondensation (Imine)Start->O_CondBase, RefluxReagentReagent: alpha-Halo Ketone(Br-CH2-CO-R)Reagent->S_CondReagent->O_CondS_CycSpontaneous Cyclization(S attack)S_Cond->S_CycS_ProdBenzothiazine Derivative(High Yield)S_Cyc->S_ProdO_CycForced Cyclization(Requires Heat/Catalyst)O_Cond->O_CycHigh Energy BarrierO_ProdBenzoxazine Derivative(Moderate Yield)O_Cyc->O_Prod

Figure 2: Comparative workflow for heterocycle synthesis. Note the higher energy barrier for the phenoxy derivative.

References

  • Neighboring Group Participation by Sulfur vs Oxygen

    • Title: Neighboring Group Participation (Anchimeric Assistance).[1]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Nucleophilicity Trends (S vs O)

    • Title: Nucleophilicity of Sulfur Compounds.[1]

    • Source: Virtual Textbook of Organic Chemistry (Michigan St
    • URL:[Link]

  • Amine Basicity and Inductive Effects

    • Title: Factors Affecting Amine Basicity.[1][4][5][6]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Synthesis of Benzothiazines vs Benzoxazines

    • Title: Synthesis of 1,4-benzothiazines and 1,4-benzoxazines.[1]

    • Source: ScienceDirect / Elsevier (General Reference Topic).[1]

    • URL:[Link]

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling [2-(Phenylthio)ethyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to Safety and Handling

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with [2-(Phenylthio)ethyl]amine hydrochloride. Our focus extends beyond mere compliance, aiming to instill a culture of safety and confidence in your laboratory practices. This document is structured to provide a deep, practical understanding of the risks associated with this compound and the procedures to mitigate them effectively.

Understanding the Hazard: A Data-Driven Approach

Compounds like 2-Phenylethylamine hydrochloride are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[1] They may also cause respiratory irritation.[1] Similarly, sulfur-containing organic compounds can present their own set of hazards. Therefore, it is prudent to treat [2-(Phenylthio)ethyl]amine hydrochloride with a high degree of caution, assuming it may possess similar toxicological properties.

Table 1: Hazard Profile Based on Structural Analogs

Hazard ClassificationPotential EffectsSource of Concern
Acute Oral Toxicity Harmful if swallowed.Amine hydrochloride functionality.[1]
Skin Corrosion/Irritation May cause skin irritation or burns upon contact.Amine and sulfur-containing organic compounds.[2]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Amine hydrochloride functionality.[1][2]
Respiratory Irritation May cause respiratory tract irritation if inhaled.Amine hydrochloride functionality.[1]

Core Directive: Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in the consistent and correct use of Personal Protective Equipment (PPE).[3][4] The selection of appropriate PPE is not a one-size-fits-all approach; it requires a careful assessment of the specific risks posed by the chemical and the procedure being performed.[5][6][7]

A Step-by-Step Guide to PPE Selection and Use
  • Eye and Face Protection:

    • Minimum Requirement: Always wear chemical splash goggles that meet ANSI Z87.1 standards.[8]

    • Enhanced Protection: When there is a risk of splashing or aerosol generation, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[9][10]

  • Hand Protection:

    • Glove Selection: Due to the lack of specific permeation data for [2-(Phenylthio)ethyl]amine hydrochloride, it is recommended to use chemical-resistant gloves. Nitrile gloves are a common choice for general laboratory use, but for prolonged or direct contact, heavier-duty gloves such as neoprene or butyl rubber should be considered.[8] Always consult the glove manufacturer's compatibility chart for guidance.[8]

    • Double Gloving: For procedures with a higher risk of exposure, wearing two pairs of gloves can provide an additional layer of protection.

    • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Replace gloves immediately if they are contaminated or damaged.

  • Body Protection:

    • A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing from splashes.[8]

    • For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[11]

  • Respiratory Protection:

    • Engineering Controls First: The primary method for controlling exposure to airborne contaminants is through the use of engineering controls, such as a certified chemical fume hood.[12] All work with [2-(Phenylthio)ethyl]amine hydrochloride that could generate dust or aerosols must be conducted in a properly functioning fume hood.

    • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, respiratory protection may be necessary.[8][9] The use of a respirator requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[13]

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection start Assess Task-Specific Hazards splash_risk Splash or Aerosol Risk? start->splash_risk goggles Wear Chemical Splash Goggles splash_risk->goggles No face_shield Wear Face Shield over Goggles splash_risk->face_shield Yes gloves Select Appropriate Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) goggles->gloves face_shield->gloves lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat fume_hood Work in a Chemical Fume Hood lab_coat->fume_hood respirator Consider Respiratory Protection (Requires Program) fume_hood->respirator High-Risk Procedure end Proceed with Caution fume_hood->end Standard Procedure respirator->end Emergency_Response cluster_emergency Emergency Response Protocol start Chemical Exposure or Spill Occurs exposure_type Type of Incident? start->exposure_type spill Spill exposure_type->spill Spill exposure Personal Exposure exposure_type->exposure Exposure spill_size Spill Size? spill->spill_size exposure_route Route of Exposure? exposure->exposure_route small_spill Small Spill: - Use Spill Kit - Absorb and Contain - Dispose as Hazardous Waste spill_size->small_spill Small large_spill Large Spill: - Evacuate Area - Notify EHS spill_size->large_spill Large skin_eye Skin/Eye Contact: - Flush with Water (15+ min) - Remove Contaminated Clothing - Seek Medical Attention exposure_route->skin_eye Skin/Eye inhalation Inhalation: - Move to Fresh Air - Seek Medical Attention exposure_route->inhalation Inhalation ingestion Ingestion: - Do NOT Induce Vomiting - Rinse Mouth - Seek Immediate Medical Attention exposure_route->ingestion Ingestion

Caption: A flowchart outlining the immediate steps to take in the event of a spill or personal exposure.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility. [14]

  • Waste Characterization: All waste containing [2-(Phenylthio)ethyl]amine hydrochloride must be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible container.

  • Disposal Vendor: Dispose of the hazardous waste through your institution's approved hazardous waste management program or a licensed professional waste disposal service. [15]Do not dispose of this chemical down the drain or in the regular trash. [16][17]* Sulfur-Containing Waste: Special consideration should be given to the disposal of sulfur-containing compounds, as their degradation can lead to the formation of acidic byproducts. [18]Adherence to institutional and local regulations is essential.

By implementing these comprehensive safety and handling procedures, researchers can confidently and responsibly advance their scientific endeavors while prioritizing the well-being of themselves and their colleagues.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Compliance Consultants. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Laboratory Standards. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Safety. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Chapter 6: Chemical Storage and Handling. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sulphur. Retrieved from [Link]

  • Trihydro Corporation. (2020, November 19). Chemical PPE. Retrieved from [Link]

  • PubChem. (n.d.). [2-(Phenylthio)ethyl]amine hydrochloride. Retrieved from [Link]

  • NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfur. Retrieved from [Link]

  • American Chemical Society (ACS). (2022, June 3). From Chemical Safety Rules to Risk Management | ACS College Safety Video #1 [Video]. YouTube. Retrieved from [Link]

  • Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.